Pyrido[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYZRCACCHDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343508 | |
| Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37538-67-3 | |
| Record name | Pyrido[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Pyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with a core structure that is of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, notably as kinase inhibitors. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound core, including its chemical structure, and available data on its molecular weight and purity. Due to the limited availability of experimental data for the parent compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key properties such as pKa, solubility, and melting point. Furthermore, predicted spectroscopic characteristics are discussed based on data from closely related analogues. This document also visualizes a key signaling pathway where derivatives of this scaffold have shown activity and outlines a representative synthetic workflow.
Core Physicochemical Properties
The fundamental properties of the this compound scaffold are crucial for its handling, characterization, and application in research and drug development. While specific experimental data for the parent compound is sparse in publicly available literature, the following table summarizes the known and theoretical values.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₅N₃O | - |
| Molecular Weight | 147.13 g/mol | [1] |
| CAS Number | 37538-67-3 | [1] |
| Purity | ≥97% | Commercially available[1] |
| Predicted pKa | Acidic and basic pKa values are expected due to the presence of the pyrimidinone ring and pyridine nitrogen. Specific values require experimental determination. | Theoretical |
| Predicted Solubility | Likely to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Theoretical |
| Predicted Melting Point | Expected to be a high-melting solid, characteristic of rigid heterocyclic compounds. | Theoretical |
Spectroscopic and Analytical Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-9.0 ppm region. The N-H proton of the pyrimidinone ring would likely be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon (C=O) is expected to be significantly downfield, likely >160 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 147. Fragmentation patterns would likely involve the loss of CO and HCN from the pyrimidinone ring.[2] |
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.[6][7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a suitable co-solvent (e.g., DMSO or methanol) if necessary, due to low aqueous solubility. Dilute the solution with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine basic pKa values and with 0.1 M NaOH to determine acidic pKa values. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted, where the peak(s) will indicate the equivalence point(s).
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is a standard approach for its determination.[8][9]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw a sample from the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and as an indicator of purity.[2][10]
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.
Biological Context: PI3K Signaling Pathway
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.[3][4][11][12]
The diagram below illustrates a simplified representation of the PI3K signaling pathway and highlights the point of inhibition by PI3K inhibitors.
Representative Synthetic Workflow
The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the cyclization of an appropriately substituted aminopyridine derivative. The following diagram illustrates a generalized synthetic approach.[8][10]
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 [mdpi.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
The Pyrido[3,2-d]pyrimidin-4(3H)-one Scaffold: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides an in-depth overview of the biological activities of this scaffold, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of the pyridopyrimidine scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various pyridopyrimidine derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 8a | PC-3 (Prostate) | MTT | 7.98 | [1] |
| 9a | PC-3 (Prostate) | MTT | 9.26 | [1] |
| Compound 4 | MCF-7 (Breast) | Not Specified | 0.57 | Not Specified |
| Compound 11 | MCF-7 (Breast) | Not Specified | 1.31 | Not Specified |
| Compound 4 | HepG2 (Liver) | Not Specified | 1.13 | Not Specified |
| Compound 11 | HepG2 (Liver) | Not Specified | 0.99 | Not Specified |
Key Molecular Targets in Cancer
Epidermal Growth Factor Receptor (EGFR) Signaling:
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[2] Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as EGFR inhibitors, demonstrating significant activity against both wild-type and mutant forms of the receptor.[1] Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[3][4]
Pim-1 Kinase Signaling:
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell cycle progression and the inhibition of apoptosis.[5][6] It is a downstream effector of the JAK/STAT signaling pathway.[7] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase. By inhibiting Pim-1, these compounds can down-regulate the expression of the cell cycle inhibitor p27Kip1, leading to cell cycle arrest and promoting apoptosis.[6]
Antimicrobial Activity
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have also been investigated for their antimicrobial properties. Certain synthesized compounds have displayed notable activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyridopyrimidine derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10a | Broad Spectrum Bacteria | 0.49-3.9 | [8] |
| 10a | Antifungal | 31.25 | [8] |
| 10d-i | Broad Spectrum Bacteria | 0.49-7.81 | [8] |
| 10d-i | Antifungal | 1.95-15.63 | [8] |
| 7a,d, 9a,d | Bacteria and Fungi | Higher than cefotaxime and fluconazole | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A-549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after an overnight incubation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant biological activity across various domains, most notably in anticancer and antimicrobial applications. The ability of these compounds to inhibit key cellular targets such as EGFR and Pim-1 kinase underscores their potential in oncology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this scaffold are warranted to unlock its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pyrido[3,2-d]pyrimidin-4(3H)-one: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure and IUPAC name, outlines a representative synthetic protocol, summarizes key biological data of its derivatives, and presents this information in a clear, structured format for researchers, scientists, and drug development professionals.
Chemical Structure and IUPAC Name
This compound is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring. The core structure is characterized by a ketone group at position 4 and a proton at position 3 of the pyrimidine ring.
Chemical Structure:
IUPAC Name: this compound[1][2]
CAS Number: 37538-67-3[1][2][3][4]
Molecular Formula: C₇H₅N₃O[1][3]
Molecular Weight: 147.13 g/mol [1]
Synthesis of the Pyrido[3,2-d]pyrimidine Core
The synthesis of the pyrido[3,2-d]pyrimidine scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted pyridine derivatives. The following is a representative experimental protocol for the synthesis of a related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which illustrates the general principles that can be adapted for the synthesis of the target molecule.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is adapted from the synthesis of intermediate 2 in a multistep synthesis of pyrido[2,3-d]pyrimidine derivatives.
Reaction: 2-Aminonicotinic acid is reacted with urea at high temperature to yield Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Reagents and Conditions:
-
2-Aminonicotinic acid (1 equivalent)
-
Urea (excess)
-
Temperature: 160 °C
-
Reaction Time: 4-6 hours
Procedure:
-
A mixture of 2-aminonicotinic acid and an excess of urea is heated to 160 °C.
-
The reaction mixture is maintained at this temperature for 4 to 6 hours, during which cyclization occurs.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is then purified, typically by recrystallization from a suitable solvent, to afford the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Biological Activity of Pyrido[3,2-d]pyrimidine Derivatives
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated for a range of biological activities, particularly as kinase inhibitors in the context of cancer therapy. The fused ring system serves as a versatile scaffold for the design of potent and selective inhibitors of various cellular signaling pathways.
Quantitative Data: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogs
The following table summarizes the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) kinases, which are relevant targets in non-small cell lung cancer (NSCLC).
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| B1 | EGFRL858R/T790M | 0.013 | H1975 | 0.087 | [5] |
| B1 | EGFRWT | >1 | A549 | 0.125 | [5] |
| B2 | Not Reported | Not Reported | H1975 | 15.629 | [5] |
| B8 | Not Reported | Not Reported | H1975 | 0.297 | [5] |
| B8 | Not Reported | Not Reported | A549 | 0.440 | [5] |
| Olmutinib (Control) | Not Reported | Not Reported | H1975 | 0.193 | [5] |
| AZD9291 (Control) | Not Reported | Not Reported | H1975 | 0.015 | [5] |
Visualizing Synthetic and Signaling Pathways
To further elucidate the context of this compound and its derivatives, the following diagrams, generated using Graphviz, illustrate a generalized synthetic pathway and a key signaling pathway where these compounds have shown therapeutic potential.
Synthetic Workflow for Pyrido[2,3-d]pyrimidine Derivatives
Caption: A representative workflow for the synthesis of functionalized pyrido[2,3-d]pyrimidine derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrido[3,2-d]pyrimidine-based inhibitor.
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pyrido[3,2-d]pyrimidin-4(3H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this important class of molecules.
Discovery and Historical Perspective
The therapeutic potential of pyridopyrimidines began to be recognized with the discovery of their activity as kinase inhibitors. This realization spurred significant interest in the various isomers of the pyridopyrimidine scaffold, including the this compound core, leading to the development of a multitude of derivatives and a deeper understanding of their structure-activity relationships (SAR).
Synthetic Methodologies
The synthesis of the this compound core can be broadly categorized into two main strategies: construction from a pre-formed pyridine ring or from a pre-formed pyrimidine ring.
Synthesis from a Pre-formed Pyridine Ring
A prevalent and historically significant method involves the use of 2-aminonicotinic acid or its derivatives. This approach leverages the inherent reactivity of the adjacent amino and carboxylic acid functionalities to construct the pyrimidine ring.
Experimental Protocol: General Synthesis from 2-Aminonicotinic Acid
A mixture of 2-aminonicotinic acid (1 equivalent) and a suitable one-carbon synthon, such as formamide or urea, is heated at a high temperature (typically 150-200 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether. Upon cooling, the crude product often precipitates and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid. The use of different one-carbon synthons or substituted 2-aminonicotinic acids allows for the introduction of various substituents on the pyrimidine ring.
Caption: General synthetic workflow from a pyrimidine precursor.
Biological Activity and Therapeutic Potential
This compound derivatives have emerged as a promising class of compounds in drug discovery, primarily due to their potent inhibitory activity against various protein kinases.
Kinase Inhibition
Many derivatives of this scaffold have been identified as potent inhibitors of several kinase families, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
-
MNK and PIM Kinase Inhibition: Certain 4,6-disubstituted pyrido[3,2-d]pyrimidines have been developed as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration site for Moloney murine leukemia virus (PIM) kinases. [1][2]These kinases are involved in the regulation of protein synthesis and cell survival, making them attractive targets for cancer therapy. [1]
-
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers. Pyrido[3,2-d]pyrimidine derivatives have been investigated as inhibitors of PI3K, with some compounds showing high selectivity for specific isoforms. [3] Table 1: Inhibitory Activity of Representative this compound Derivatives
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 21o | MNK1 | 1 | [1][2] |
| MNK2 | 7 | [1][2] | |
| PIM1 | 43 | [1][2] | |
| PIM2 | 232 | [1][2] | |
| PIM3 | 774 | [1][2] | |
| Seletalisib | PI3Kδ | - | [3] |
Note: IC₅₀ values for Seletalisib are not explicitly provided in the search results but it is described as a highly selective PI3Kδ inhibitor.
Signaling Pathways
The therapeutic effects of this compound compounds are mediated through the modulation of key cellular signaling pathways.
MNK/PIM Kinase Inhibition Pathway
Caption: Inhibition of MNK and PIM kinases by this compound derivatives blocks downstream signaling involved in protein translation and cell survival. [1]
PI3K Signaling Pathway Inhibition
Caption: this compound derivatives can inhibit PI3K, a key node in the signaling pathway that promotes cell survival and proliferation. [3]
Future Directions
The this compound scaffold continues to be an area of active research. Future efforts are likely to focus on:
-
Development of more selective inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific kinase isoforms to minimize off-target effects.
-
Exploration of new therapeutic areas: Investigating the potential of these compounds in other diseases where the targeted kinases are implicated, such as autoimmune disorders and neurodegenerative diseases.
-
Combination therapies: Evaluating the synergistic effects of this compound-based kinase inhibitors with other anticancer agents to overcome drug resistance.
References
- 1. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Optimization of 4,6-Disubstituted Pyrido[3,2âd]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - American Chemical Society - Figshare [acs.figshare.com]
- 3. encyclopedia.pub [encyclopedia.pub]
Spectroscopic and Synthetic Profile of Pyrido[3,2-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS Number: 37538-67-3). This fused heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines and its potential as a core component in the design of novel therapeutics.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 7.0 - 9.0 | Aromatic protons of the pyridine and pyrimidine rings. The exact shifts and coupling constants would be dependent on the solvent and specific electronic environment. |
| ¹³C NMR | 110 - 170 | Aromatic and carbonyl carbons. The carbonyl carbon (C4) is expected to be in the downfield region (around 160-170 ppm). |
Note: The data presented are estimations based on spectral data of closely related pyridopyrimidine isomers and derivatives. Experimental verification is required for precise assignments.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide) | 1650 - 1700 |
| C=N/C=C Stretch | 1500 - 1650 |
Note: The IR spectrum of a related derivative, 2-phenyl-pyrido[3,2-d]pyrimidin-4(3H)-one, shows a characteristic carbonyl absorption, supporting the expected range for the parent compound.
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Notes |
| Electron Ionization (EI) | 147.04 | [M]⁺, corresponding to the molecular weight of C₇H₅N₃O. |
Note: The mass spectrum of 2-phenyl-pyrido[3,2-d]pyrimidin-4(3H)-one is available and shows the expected molecular ion, suggesting that the parent compound would also be readily detectable by mass spectrometry.
Experimental Protocols
A plausible and commonly employed method for the synthesis of the this compound core involves the cyclization of 3-aminopicolinamide with a one-carbon synthon, such as formic acid or formamide.
Synthesis of this compound
Reaction: 3-Aminopicolinamide is reacted with an excess of formic acid or formamide, which serves as both the reagent and solvent. The reaction mixture is heated to reflux for several hours.
Work-up: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove any unreacted starting materials and impurities, and then dried under vacuum.
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
Characterization: The structure and purity of the synthesized this compound would be confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS), alongside elemental analysis.
Visualizations
Synthetic Workflow
The following diagram illustrates a likely synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives and their analogs, a class of heterocyclic compounds with significant therapeutic potential. This document outlines their synthesis, biological activities, and the key signaling pathways they modulate, with a focus on their applications in oncology and immunology.
Introduction
The Pyrido[3,2-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. This has led to the exploration of its derivatives as potent and selective inhibitors for the treatment of various diseases, most notably cancer. This guide will delve into the synthetic strategies for accessing this scaffold, the structure-activity relationships (SAR) that govern its biological effects, and the experimental protocols used to evaluate its therapeutic potential.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several synthetic routes, often involving the construction of the pyrimidine ring onto a pre-existing pyridine scaffold or vice versa. A common strategy involves the cyclization of appropriately substituted aminopyridines with a carbonyl-containing three-carbon unit.
One illustrative example is the synthesis of Seletalisib, a potent PI3Kδ inhibitor. The synthesis, as patented by Le Meur et al., involves a multi-step sequence starting from a substituted pyridine derivative, culminating in the formation of the Pyrido[3,2-d]pyrimidine ring system.[1] While the full detailed experimental protocol from the patent is not publicly available, the general synthetic scheme highlights a key disconnection approach for accessing this scaffold.[1]
General Synthetic Workflow:
Caption: General synthetic workflow for the construction of the this compound core.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the Pyrido[3,2-d]pyrimidine scaffold have been investigated for a range of biological activities, with a primary focus on their role as kinase inhibitors. Key targets include the phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and Pim kinases. The substitutions on the pyridopyrimidine core play a crucial role in determining the potency and selectivity of these compounds.
PI3K Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several Pyrido[3,2-d]pyrimidine derivatives have been identified as potent PI3K inhibitors. For instance, a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine was found to be a novel PI3Kα inhibitor with an IC50 of 1.4 μM.[2] Structural modifications of this initial hit led to the discovery of a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative with significantly improved potency against PI3Kα.[2]
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogs against PI3K
| Compound ID | Scaffold | Target | IC50 (µM) | Reference |
| 2a | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | PI3Kα | 1.4 | [2] |
| 10e | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3Kα | ~0.0035 (400-fold more potent than 2a) | [2] |
EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer. While much of the research has focused on the Pyrido[2,3-d]pyrimidine isomer, the findings provide valuable insights into the SAR for EGFR inhibition that can be extrapolated to the [3,2-d] scaffold. For example, a series of Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting potent activity against both wild-type and mutant forms of the enzyme.
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Cancer Cell Lines
| Compound ID | R Group | A-549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |
| 8a | 4-OCH3-phenyl | 16.2 | 7.98 | 25.61 | [3] |
| 8b | 2,4-di-Cl-phenyl | 16 | - | - | [3] |
| 8d | 4-OCH3-phenyl | 7.23 | 7.12 | - | [3] |
| 9a | Hydrazinyl | - | 9.26 | - | [3] |
| Erlotinib | (Reference) | 6.53 | 11.05 | - | [3] |
PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and is involved in cell cycle progression and apoptosis. Inhibition of PIM-1 is a promising strategy for cancer therapy. While specific data for this compound derivatives as PIM-1 inhibitors is limited in the public domain, related Pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 inhibitory activity.
Table 3: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | IC50 (nM) | % Inhibition | Reference |
| 4 | 11.4 | 97.8 | [4][5] |
| 10 | 17.2 | 94.6 | [4][5] |
| 6 | 34.6 | 89.6 | [4] |
| 11 | 21.4 | 92.1 | [4] |
| Staurosporine | 16.7 | 95.6 | [4][5] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways that are often dysregulated in disease.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a number of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences multiple downstream pathways related to cell survival and proliferation. PIM-1 can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby promoting cell survival.
Caption: The PIM-1 kinase signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The evaluation of this compound derivatives involves a series of in vitro assays to determine their biological activity and mechanism of action.
Kinase Inhibition Assays (General Protocol)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase (e.g., PI3K, EGFR, PIM-1).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.[6][7]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Add the solubilization solution to dissolve the formazan crystals.[8][9]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[8][9]
-
Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors. The versatility of their synthesis allows for the generation of diverse chemical libraries, and their biological activity can be fine-tuned through targeted structural modifications. Further exploration of the structure-activity relationships for this specific isomer, coupled with detailed in vivo studies, will be crucial in advancing these compounds towards clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this important heterocyclic scaffold.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Mechanism of Action of Pyrido[3,2-d]pyrimidin-4(3H)-one Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted cancer therapies. These heterocyclic compounds have demonstrated potent inhibitory activity against a range of protein kinases that are critical for tumor growth and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound inhibitors, focusing on their primary molecular targets, the associated signaling pathways, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Kinase Inhibition
This compound derivatives predominantly exert their therapeutic effects by acting as competitive inhibitors at the ATP-binding site of various protein kinases.[1] This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that drive cell proliferation, survival, and metastasis. The primary kinase targets identified for this class of inhibitors include the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Wee1 kinase.[1][2][3][4]
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A significant number of this compound derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[2][5][6] These inhibitors are designed to compete with ATP at the catalytic site of the EGFR kinase domain.
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are pivotal for cell proliferation and survival. This compound inhibitors block this initial autophosphorylation step, effectively shutting down these oncogenic signaling pathways.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Ascendant Pyrido[3,2-d]pyrimidin-4(3H)-one Scaffold: A Technical Primer on its Expanding Role in Medicinal Chemistry
For Immediate Release
The pyrido[3,2-d]pyrimidin-4(3H)-one core, a notable heterocyclic scaffold, is carving a significant niche in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, consolidating current knowledge on the synthesis, structure-activity relationships (SAR), and biological mechanisms of this promising molecular framework. The focus will be on its role as a potent modulator of key signaling pathways, with a particular emphasis on its activity as a kinase inhibitor.
The inherent structural features of the this compound scaffold make it an attractive starting point for the design of selective inhibitors. Its nitrogen-rich composition and planar geometry allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. This has led to the discovery of compounds with significant therapeutic potential, most notably as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of this compound derivatives is intrinsically linked to the nature and position of their substituents. Extensive research has quantified the inhibitory potency of various analogs against different biological targets. The following tables summarize key quantitative data, providing a comparative overview of the structure-activity relationships.
Table 1: Inhibitory Activity of this compound Derivatives against PI3K Isoforms
| Compound ID | R1 Substituent | R2 Substituent | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα/β/γ |
| A1 | Morpholine | 4-fluorophenyl | 0.54 | >1000-fold |
| A5 | Piperidine | 3-chloro-4-methoxyphenyl | 0.87 | >800-fold |
| A7 | N-methylpiperazine | 4-(trifluoromethyl)phenyl | 0.39 | >1200-fold |
Table 2: Anticancer Activity of Aryl Amino this compound Derivatives
| Compound ID | Aryl Amino Substituent | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Colo-205 IC50 (µM) |
| 10a | 4-chloroaniline | 0.025 ± 0.003 | 0.031 ± 0.004 | 0.019 ± 0.002 | 0.028 ± 0.003 |
| 10b | 4-fluoroaniline | 0.042 ± 0.005 | 0.055 ± 0.006 | 0.038 ± 0.004 | 0.049 ± 0.005 |
| 10c | 4-methoxyaniline | 0.078 ± 0.009 | 0.091 ± 0.011 | 0.065 ± 0.007 | 0.083 ± 0.009 |
| 10d | 4-methylaniline | 0.053 ± 0.006 | 0.068 ± 0.008 | 0.045 ± 0.005 | 0.061 ± 0.007 |
| 10e | 3,4-dichloroaniline | 0.013 ± 0.002 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.015 ± 0.002 |
| Etoposide | (Standard) | 0.14 ± 0.017 | 3.08 ± 0.135 | 0.21 ± 0.025 | 0.18 ± 0.021 |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for many this compound derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
A general workflow for the synthesis and evaluation of novel this compound derivatives involves a multi-step process, beginning with the construction of the core heterocyclic structure, followed by diversification through cross-coupling reactions, and culminating in comprehensive biological assessment.
Detailed Experimental Protocols
General Procedure for the Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines
A versatile method for the synthesis of diversely substituted pyrido[3,2-d]pyrimidines starts from 2,4,7-trichloropyrido[3,2-d]pyrimidine. This intermediate allows for sequential and regioselective functionalization.
Step 1: Nucleophilic Aromatic Substitution at C4 The trichlorinated starting material is reacted with a nucleophile, such as morpholine, in a suitable solvent like ethanol at room temperature. This reaction demonstrates high selectivity for the C4 position due to its higher electrophilicity.
Step 2: Suzuki-Miyaura Coupling at C2 The resulting 2,7-dichloro-4-morpholinopyrido[3,2-d]pyrimidine undergoes a Suzuki-Miyaura cross-coupling reaction. This is typically performed with a boronic acid or ester (e.g., 3-hydroxyphenyl boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water). This step selectively functionalizes the C2 position.
Step 3: Suzuki-Miyaura Coupling at C7 The final substitution at the C7 position is also achieved via a Suzuki-Miyaura coupling reaction, often requiring more forcing conditions, such as microwave heating, to overcome the lower reactivity of the C7-chloro substituent.
In Vitro PI3Kδ Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the PI3Kδ isoform is a critical measure of their therapeutic potential. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (substrate)
-
ATP
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (for GST-tagged PI3Kδ)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Add test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Add the PI3Kδ enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (biotinylated-PIP3 tracer, europium-labeled antibody, and SA-APC).
-
Incubate in the dark to allow for binding.
-
Read the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
Western Blot Analysis of Akt Phosphorylation
To confirm the on-target effect of the compounds in a cellular context, Western blotting is used to measure the phosphorylation status of Akt, a downstream effector of PI3K.
Materials:
-
Cancer cell line (e.g., PC-3, A549)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the identification of potent and selective compounds. The demonstrated activity against the PI3K/Akt/mTOR pathway underscores its potential in oncology and immunology. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable heterocyclic system.
The Unexplored Potential of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. While isomers like pyrido[2,3-d]pyrimidines have been extensively studied, particularly as kinase inhibitors in oncology, the Pyrido[3,2-d]pyrimidin-4(3H)-one core remains a comparatively underexplored chemical space.[1][2][3] This technical guide consolidates the available data on this specific scaffold, focusing on its most prominent derivative, Seletalisib, a potent and selective PI3Kδ inhibitor. By examining its mechanism, synthesis, and the experimental protocols used for its characterization, we aim to illuminate the therapeutic potential of this promising class of compounds.
Therapeutic Target: Phosphoinositide 3-Kinase Delta (PI3Kδ)
The primary therapeutic target identified for the pyrido[3,2-d]pyrimidine scaffold is the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Ks are a family of enzymes crucial for regulating key cellular functions, including survival, proliferation, and development.[4] The PI3Kδ isoform's expression is largely limited to leukocytes, making it a key player in immune cell development and function and an attractive target for treating autoimmune diseases and B-cell malignancies.[4][5]
Seletalisib (UCB-5857): A Case Study
Seletalisib is a novel, small-molecule inhibitor that demonstrates high potency and selectivity for PI3Kδ.[1][4] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of Protein Kinase B (AKT), a key downstream effector in the PI3K signaling cascade.[1][4] This targeted inhibition modulates the activity of both adaptive and innate immune cells, highlighting its potential for treating immune-inflammatory disorders.[4][5] Clinical trials have evaluated Seletalisib for conditions such as Activated PI3Kδ Syndrome (APDS) and Sjögren's Syndrome.[2][6][7]
Quantitative Biological Activity
The potency and selectivity of Seletalisib have been characterized through various in vitro and in vivo assays. The data underscores the compound's high affinity for its target and its efficacy in cellular and whole-organism models.
| Compound | Assay Type | Target | IC50 Value | Notes |
| Seletalisib (UCB-5857) | Cell-free biochemical assay | PI3Kδ | 12 nM | Demonstrates high potency against the isolated enzyme.[1] |
| Cell-free biochemical assay | PI3Kγ | 282 nM | Shows significant selectivity (24-fold) over the γ isoform.[1] | |
| Cellular Assay (Ramos cells) | AKT Phosphorylation | 15 nM | Confirms potent inhibition of the PI3Kδ pathway in a B-cell line.[1] | |
| In vivo model (Rat) | IL-2 Release | <10 nM | Indicates potent activity in a relevant animal model of inflammation.[1] |
Experimental Protocols & Methodologies
The characterization of this compound derivatives involves a range of biochemical and cellular assays. The following sections detail the methodologies for key experiments.
Synthesis of Seletalisib
The synthesis of Seletalisib is a multi-step process, as patented by Le Meur et al.[2] The general workflow involves the construction of the core heterocyclic system followed by coupling reactions to introduce the necessary side chains.
Caption: Generalized synthetic workflow for Seletalisib.
In Vitro PI3Kδ Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on PI3Kδ activity by quantifying ADP production.
-
Reagent Preparation :
-
Prepare a PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[8]
-
Create a PI3K enzyme/lipid substrate mixture by diluting the PI3Kδ enzyme and PIP2 substrate into the reaction buffer. The final concentration of PI3Kδ may be ~1 nM and PIP2 ~25 µM.[1]
-
Prepare serial dilutions of the test compound (e.g., Seletalisib) in DMSO and then further dilute in the reaction buffer.
-
-
Assay Procedure :
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[8]
-
Add 4 µL of the enzyme/lipid mixture to each well.[8]
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration ~25 µM).[8]
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.[9]
-
-
Signal Detection (ADP-Glo™ Principle) :
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[8][10]
-
Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.[8]
-
Incubate for 30-40 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal intensity correlates directly with kinase activity.[8]
-
Caption: Workflow for a PI3Kδ luminescence-based kinase assay.
Cellular p-AKT Western Blot Protocol
This assay indirectly measures PI3K pathway activity by quantifying the phosphorylation of its downstream effector, AKT.
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., Ramos B-cells) to an appropriate density.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Protein Extraction :
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using an ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.[10]
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Western Blotting :
-
Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.[9]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-Akt Ser473).[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
-
Signal Detection :
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the chemiluminescent signal using a digital imager. The band intensity corresponds to the level of p-AKT.
-
Signaling Pathway Analysis
Seletalisib exerts its effect by inhibiting PI3Kδ at a critical juncture in a well-defined signaling pathway that is often hyperactive in immune disorders and B-cell cancers.
Caption: The PI3Kδ signaling pathway and the inhibitory action of Seletalisib.
Conclusion and Future Directions
The this compound scaffold, exemplified by the potent PI3Kδ inhibitor Seletalisib, holds significant therapeutic potential, particularly in the realm of immunology and inflammation. The high potency and selectivity of Seletalisib validate this chemical core as a promising starting point for the design of novel targeted therapies.
Future research should focus on expanding the structure-activity relationship (SAR) for this class of compounds. Exploring substitutions at various positions on the pyridopyrimidine ring could lead to the discovery of derivatives with altered selectivity profiles, potentially targeting other PI3K isoforms or even different kinase families. Given the success of other pyridopyrimidine isomers in oncology, investigating the anticancer properties of novel this compound derivatives is a logical and compelling next step for drug discovery professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pharmacological Profile of Pyrido[3,2-d]pyrimidin-4(3H)-one Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Pyrido[3,2-d]pyrimidin-4(3H)-one compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes their primary molecular targets, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes the key signaling pathways modulated by these compounds.
Core Pharmacological Activities
This compound derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases. The core scaffold has been successfully utilized to develop single-target inhibitors as well as dual-target agents, offering potential advantages in overcoming drug resistance.
Dual Inhibition of ERK and PI3K Signaling Pathways
A notable pharmacological attribute of the Pyrido[3,2-d]pyrimidine scaffold is its application in the development of dual inhibitors of Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K). The concomitant inhibition of the MAPK/ERK and PI3K/AKT/mTOR pathways is a promising strategy in cancer therapy to overcome resistance mechanisms that arise from the crosstalk between these two critical signaling cascades.[1][2][3] A study by Zhang et al. reported the successful scaffold-hopping from a 1H-pyrazolo[3,4-d]pyrimidine to a pyrido[3,2-d]pyrimidine core to achieve dual inhibitory activity against ERK2 and PI3Kα.[4][5]
Selective Inhibition of PI3Kδ
The Pyrido[3,2-d]pyrimidine core is also present in Seletalisib, a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ).[6][7] The expression of PI3Kδ is primarily restricted to leukocytes, making it a key target in immune cell development and function.[8] Consequently, selective PI3Kδ inhibitors like Seletalisib are being investigated for the treatment of hematologic malignancies and autoimmune diseases.[9][10][11]
Dual Inhibition of MNK and PIM Kinases
Further highlighting the versatility of this scaffold, 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Both MNKs and PIMs are downstream effectors in cell proliferation signaling pathways and are associated with resistance to tyrosine kinase inhibitors. Dual inhibition of these kinases presents a novel approach to targeting cap-dependent translation of oncoproteins.[12]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative this compound and related Pyrido[3,2-d]pyrimidine compounds against their respective kinase targets.
Table 1: Inhibitory Activity of a Pyrido[3,2-d]pyrimidine-based Dual ERK/PI3K Inhibitor
| Compound ID | Target | IC50 (nM) |
| 24 | ERK2 | >10000 |
| PI3Kα | 271.2 |
Data extracted from Zhang et al. (2020).[5]
Table 2: Inhibitory Activity and Selectivity of Seletalisib (a Pyrido[3,2-d]pyrimidine derivative)
| Kinase Isoform | IC50 (nM) |
| PI3Kδ | 12 |
| PI3Kα | >3636 |
| PI3Kβ | 288 |
| PI3Kγ | 3636 |
Data from Selleck Chemicals product information, citing relevant primary literature.[6]
Table 3: Inhibitory Activity of a Pyrido[3,2-d]pyrimidine-based Dual MNK/PIM Inhibitor
| Compound ID | Target | IC50 (nM) |
| 21o | MNK1 | 1 |
| MNK2 | 7 | |
| PIM1 | 43 | |
| PIM2 | 232 | |
| PIM3 | 774 |
Data extracted from a study on dual MNK/PIM inhibitors.[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a widely used method for quantifying the activity of kinases and their inhibition by small molecules. It measures the amount of ADP produced in a kinase reaction.
Principle:
The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[13]
Materials:
-
Kinase (e.g., ERK2, PI3Kα)
-
Kinase-specific substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP, 10mM
-
Ultra Pure ADP, 10mM
-
-
Kinase Buffer (specific to the kinase being assayed)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO. Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (containing the appropriate concentration of enzyme in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) in kinase buffer.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound compounds and the experimental workflow for their evaluation.
Conclusion
The this compound scaffold represents a versatile and privileged structure in the design of kinase inhibitors. Its demonstrated utility in developing dual-target inhibitors for the ERK/PI3K and MNK/PIM pathways, as well as selective inhibitors of PI3Kδ, underscores its potential for addressing complex diseases such as cancer and autoimmune disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further exploration of the structure-activity relationships within this scaffold is warranted to develop next-generation therapeutics with enhanced potency, selectivity, and clinical efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Discovery of a novel dual-target inhibitor of ERK1 and ERK5 that induces regulated cell death to overcome compensatory mechanism in specific tumor types. | Semantic Scholar [semanticscholar.org]
- 9. Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
Methodological & Application
Synthesis Protocol for Pyrido[3,2-d]pyrimidin-4(3H)-one: An Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document outlines a reliable two-step synthetic route, commencing from commercially available 2-aminonicotinic acid.
Abstract
This compound is a key structural motif in medicinal chemistry, exhibiting a range of biological activities. This protocol details a robust and reproducible synthesis involving the amidation of 2-aminonicotinic acid to yield the intermediate 2-aminonicotinamide, followed by a cyclocondensation reaction with formic acid to afford the target compound. This method is amenable to standard laboratory equipment and provides a clear pathway for the preparation of this important heterocyclic scaffold.
Introduction
The pyridopyrimidine core is a privileged scaffold in drug discovery, with derivatives demonstrating potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Specifically, the this compound isomer has attracted significant attention. The synthetic protocol outlined herein provides a clear and efficient method for accessing this valuable compound, facilitating further research into its therapeutic potential.
Overall Reaction Scheme
Application of Pyrido[3,2-d]pyrimidin-4(3H)-one in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been extensively investigated for their ability to target various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis. This document provides a comprehensive overview of the application of this compound and its analogues in cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action and Therapeutic Targets
Derivatives of the pyrido[3,2-d]pyrimidine core have been shown to exert their anticancer effects primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][2] By acting as competitive inhibitors of ATP at the kinase domain, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[1]
Key molecular targets identified for pyrido[3,2-d]pyrimidine derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[3] Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs, such as CDK4 and CDK6, can lead to cell cycle arrest, preventing cancer cells from dividing.[1]
-
PIM-1 Kinase: A serine/threonine kinase that is overexpressed in several types of cancer and is involved in promoting cell survival and proliferation.[4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in angiogenesis and tumor growth.[5]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against a panel of human cancer cell lines and their inhibitory activity against key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8a | PC-3 | Prostate Cancer | 7.98 | [3] |
| 9a | PC-3 | Prostate Cancer | 9.26 | [3] |
| 5a | HepG-2 | Liver Cancer | 0.3 | [5] |
| 5a | PC-3 | Prostate Cancer | 6.6 | [5] |
| 5a | HCT-116 | Colon Cancer | 7 | [5] |
| 15f | PC-3 | Prostate Cancer | 0.36 | [6] |
| 15f | A-549 | Lung Cancer | 0.41 | [6] |
| Compound 30 | MGC803 | Gastric Cancer | 0.59 | [7] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 8a | EGFRWT | 0.099 | |
| 8a | EGFRT790M | 0.123 | |
| 4 | PIM-1 | 0.0114 | |
| 10 | PIM-1 | 0.0172 | |
| 6 | PIM-1 | 0.0346 | [4] |
| 11 | PIM-1 | 0.0214 | [4] |
| B1 | EGFRL858R/T790M | 0.013 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium containing MTT.[1]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Induce apoptosis in cancer cells by treating with the this compound derivative for a specified time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.[4]
-
Initiate the reaction by adding the caspase-3 substrate.[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for AMC).[4]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[3]
-
Store the fixed cells at -20°C for at least 2 hours.[3]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.[3]
-
Incubate in the dark at room temperature for 30 minutes.[3]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[3]
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow in the evaluation of this compound derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: In Vitro Anticancer Evaluation Workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 2.5. Caspase-3 activity [bio-protocol.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for High-Throughput Screening of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. Derivatives of this core have shown promise as potent inhibitors of key enzymes implicated in major diseases, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) assays targeting two critical enzyme families: Epidermal Growth Factor Receptor (EGFR) kinases and Poly(ADP-ribose) Polymerase (PARP) enzymes.
The methodologies described herein are designed to facilitate the rapid and efficient identification and characterization of novel inhibitors from large compound libraries, a crucial step in the early stages of drug discovery. The protocols are adaptable for various HTS platforms and are accompanied by illustrative data and visualizations to aid in experimental design and data interpretation.
Target Rationale
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer and colorectal cancer. Consequently, EGFR is a prime target for anticancer drug development. The this compound scaffold, as an ATP-competitive inhibitor, can be effectively screened against EGFR to identify compounds that block its kinase activity.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality. This makes PARP-1 a highly attractive target for the development of targeted cancer therapies. The this compound core can be explored for its ability to inhibit the catalytic activity of PARP-1.
Data Presentation
The following tables present illustrative quantitative data for hypothetical derivatives of this compound in biochemical HTS assays. This data is intended to be representative of the type of results obtained in such screens and should be used for comparative and planning purposes.
Table 1: Illustrative Inhibitory Activity of this compound Derivatives against EGFR Kinase
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| PYDP-001 | H | Phenyl | 850 |
| PYDP-002 | Methyl | 4-Fluorophenyl | 120 |
| PYDP-003 | Ethyl | 3-Chlorophenyl | 75 |
| PYDP-004 | H | 2-Naphthyl | 450 |
| Erlotinib (Reference) | - | - | 20 |
Table 2: Illustrative Inhibitory Activity of this compound Derivatives against PARP-1
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| PYDP-101 | H | Benzyl | 320 |
| PYDP-102 | Methyl | 4-Methoxybenzyl | 95 |
| PYDP-103 | H | Cyclohexyl | 580 |
| PYDP-104 | Ethyl | Indole-3-methyl | 45 |
| Olaparib (Reference) | - | - | 5 |
Signaling Pathway and Workflow Diagrams
General high-throughput screening workflow.
EGFR signaling pathway and point of inhibition.
PARP-1 signaling in DNA repair and inhibition.
Experimental Protocols
Protocol 1: Biochemical HTS for EGFR Kinase Inhibitors (Fluorescence-Based)
This protocol describes a continuous-read, fluorescence-based kinase assay to measure the inhibitory activity of this compound derivatives against EGFR.
Materials:
-
Recombinant human EGFR kinase (active)
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound compound library (dissolved in DMSO)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader with excitation/emission wavelengths of 360/485 nm
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Include wells with DMSO only for high control (100% activity) and a known EGFR inhibitor (e.g., Erlotinib) for low control (0% activity).
-
Enzyme Addition: Prepare a 10X stock of EGFR kinase in kinase reaction buffer. Add 5 µL of the diluted enzyme to each well and pre-incubate for 30 minutes at 27°C.
-
Reaction Initiation: Prepare a 1.13X ATP/peptide substrate mix in kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this mix to each well. Final concentrations should be optimized, for example, 5 nM EGFR, 15 µM ATP, and 5 µM Y12-Sox peptide.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity every 71 seconds for 30-120 minutes.
-
Data Analysis:
-
Determine the initial velocity (slope of the linear portion of the reaction progress curve) for each well.
-
Calculate the percent inhibition for each compound relative to the high and low controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.
-
For hit compounds, perform dose-response experiments to determine the IC50 value using a variable slope model.
-
Protocol 2: Biochemical HTS for PARP-1 Inhibitors (Luminescence-Based)
This protocol describes a luminescence-based assay to measure the inhibition of PARP-1 activity by quantifying the amount of NAD+ consumed.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., histone-induced)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)
-
Luminescence-based NAD+ detection kit
-
This compound compound library (dissolved in DMSO)
-
384-well, white, opaque assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Include DMSO-only wells (high control) and a known PARP-1 inhibitor (e.g., Olaparib) for low control.
-
Enzyme and DNA Addition: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding 5 µL of β-NAD+ solution to each well. The final concentrations should be optimized (e.g., 1 nM PARP-1, 100 nM activated DNA, 10 µM β-NAD+).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the reaction by adding the developing solution from the NAD+ detection kit, which converts the remaining NAD+ to a luminescent product.
-
Incubate for a short period as per the kit's instructions to allow for signal development.
-
Read the luminescence signal using a plate reader. A higher signal indicates greater inhibition of PARP-1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify primary hits based on a predefined inhibition threshold.
-
Perform dose-response analysis for hit compounds to determine their IC50 values.
-
Conclusion
The this compound scaffold represents a versatile starting point for the discovery of novel kinase and PARP inhibitors. The high-throughput screening protocols and application notes provided here offer a robust framework for researchers to efficiently screen compound libraries and identify promising lead candidates. The successful implementation of these assays, coupled with careful data analysis and subsequent hit validation, can significantly accelerate the development of new therapeutics for cancer and other diseases.
Pyrido[3,2-d]pyrimidin-4(3H)-one: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its ability to serve as a foundation for the development of potent and selective kinase inhibitors. This structural motif is an attractive starting point for targeting various kinases implicated in cancer and inflammatory diseases due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This document provides an overview of the application of the this compound scaffold in kinase inhibitor design, along with detailed protocols for the synthesis and biological evaluation of these compounds.
Targeted Kinase Families
Derivatives of the this compound scaffold have demonstrated inhibitory activity against several important kinase families, including:
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[1] Seletalisib (UCAN-728), a potent and selective inhibitor of the PI3Kδ isoform, features a pyrido[3,2-d]pyrimidine core and has been evaluated in clinical trials for autoimmune diseases and B-cell malignancies.[1][2][3]
-
Mammalian Target of Rapamycin (mTOR): As a key component of the PI3K pathway, mTOR is a serine/threonine kinase that controls cell growth and proliferation. Dual PI3K/mTOR inhibitors have been developed using the pyrido[3,2-d]pyrimidine scaffold.
-
Mitogen-activated protein kinase-interacting kinases (MNKs): MNKs are downstream effectors of the MAPK signaling pathway and are involved in the regulation of protein synthesis and cell proliferation.
-
Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases: PIM kinases are serine/threonine kinases that play a role in cell survival and proliferation and are overexpressed in various cancers.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line | Reference |
| Seletalisib | PI3Kδ | IC50: 8 | - | [1] |
| Compound 21o | MNK1 | IC50: 1 | - | [4] |
| MNK2 | IC50: 7 | - | [4] | |
| PIM1 | IC50: 43 | - | [4] | |
| PIM2 | IC50: 232 | - | [4] | |
| PIM3 | IC50: 774 | - | [4] | |
| K562 (Leukemia) | GI50: 2100 | K562 | [4] | |
| MOLM-13 (Leukemia) | GI50: 1200 | MOLM-13 | [4] | |
| Compound A12 | MNK/HDAC dual inhibitor | Not specified | PC-3 (Prostate) | [5] |
| 2,4,7-Trisubstituted Derivatives | PI3Kα | IC50: 3-10 | - | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for these inhibitors, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a this compound derivative.
Caption: Simplified signaling pathways for MNK and PIM kinases and their inhibition by a dual-purpose Pyrido[3,2-d]pyrimidine derivative.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Pyrido[3,2-d]pyrimidin-4(3H)-one Core Structure
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant interest as potent inhibitors of various kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, summarizing key synthetic strategies and biological evaluations.
Application Notes
The functionalization of the this compound core can be strategically approached at several positions to modulate its physicochemical properties and biological activity. Key applications of these functionalized derivatives include:
-
Kinase Inhibitors: A primary application of this compound derivatives is in the development of kinase inhibitors.[1][2][3] These compounds have shown potent inhibitory activity against various kinases involved in cell proliferation and signaling pathways, such as Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs).[4] The core structure serves as a scaffold for positioning substituents that can interact with the ATP-binding site of kinases.
-
Anticancer Agents: By targeting kinases and other cellular pathways, derivatives of this scaffold have demonstrated significant anticancer activity.[1][2] They have been shown to inhibit the growth of various cancer cell lines, including myeloid leukemia.[4]
-
Immunosuppressive and Anti-inflammatory Agents: The broader class of pyridopyrimidines has been investigated for its immunosuppressive and anti-inflammatory properties.[2][5] Functionalization can lead to compounds with potential applications in treating autoimmune diseases and inflammation.
-
Antiviral and Antimalarial Agents: Certain pyridopyrimidine derivatives have been reported to possess antiviral (including anti-HCV) and antimalarial activities.[2]
Synthetic Strategies and Functionalization
The pyrido[3,2-d]pyrimidine core can be synthesized and functionalized through various methods. A common approach involves the construction of the fused ring system from substituted pyridine or pyrimidine precursors.
A key synthetic route involves the Horner-Wadsworth-Emmons (HWE) olefination of 4-aminopyrimidine-3-carbaldehydes, followed by a photoisomerization/cyclization sequence to construct the fused pyridine ring.[6] This method allows for the introduction of various substituents at the 7-position. Further functionalization at the 6-position can be achieved on the pyridone substructure.[6]
Key Functionalization Reactions:
-
Substitution at C6 and C7: The C6 and C7 positions of the pyridine ring are common sites for modification to explore structure-activity relationships (SAR).[6]
-
N3-Substitution: The nitrogen at the 3-position of the pyrimidinone ring can be substituted to introduce diverse chemical moieties.[5]
-
Hartwig-Buchwald Amination: This cross-coupling reaction is a powerful tool for introducing amino groups at specific positions, such as the 7-position, enabling the synthesis of amine-linked bis-pyridopyrimidines.[6]
Experimental Protocols
Protocol 1: Synthesis of 7-Substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones via HWE Reaction and Photocyclization
This protocol is based on the methodology for synthesizing C6/C7 substituted pyrido[3,2-d]pyrimidines.[6]
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a solution of 4-aminopyrimidine-3-carbaldehyde (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF), add the desired Horner-Wadsworth-Emmons reagent (e.g., a substituted phosphonate, 1.1 eq).
-
Cool the reaction mixture to 0 °C and add a suitable base (e.g., NaH, K2CO3, 1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Z-olefin intermediate.
Step 2: Photoisomerization and Cyclization
-
Dissolve the purified Z-olefin from Step 1 in a suitable solvent (e.g., acetonitrile, methanol) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature.
-
Monitor the reaction by TLC or HPLC for the formation of the cyclized this compound product. Reaction times can vary from a few hours to a day.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final 7-substituted this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for 7-substituted derivatives.
Protocol 2: Hartwig-Buchwald Amination for C7-Functionalization
This protocol describes the amination at the 7-position of a 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one derivative.[6]
-
In a reaction vial, combine 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the vial and heat the reaction mixture at 80-120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 7-amino-pyrido[3,2-d]pyrimidin-4(3H)-one derivative.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Techniques for the Characterization of Pyrido[3,2-d]pyrimidin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the essential analytical techniques for the structural characterization and purity assessment of Pyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery, often associated with kinase inhibition and other biological activities.[1][2] Robust and unambiguous characterization is critical for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This note covers spectroscopic methods (NMR, MS, IR), chromatographic techniques (HPLC), and definitive structural elucidation by X-ray crystallography. Detailed protocols, data interpretation guidelines, and illustrative workflows are provided to guide researchers in their analytical endeavors.
Introduction
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with different isomers serving as the core for numerous therapeutic agents, including inhibitors of protein kinases, dihydrofolate reductase (DHFR), and other key biological targets.[2][3] Specifically, the this compound core is a subject of interest for the development of novel therapeutics. The precise arrangement of nitrogen atoms and the potential for substitution at various positions allow for fine-tuning of a molecule's physicochemical properties and biological activity.
Given the subtle structural differences between isomers (e.g., Pyrido[3,2-d], Pyrido[2,3-d], Pyrido[3,4-d]), rigorous analytical characterization is paramount. An integrated analytical approach is necessary to confirm the chemical identity, structure, and purity of newly synthesized derivatives. This note details the primary techniques and provides standardized protocols for their application.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide foundational information about the molecular structure, functional groups, and atomic connectivity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include aromatic protons on the pyridine and pyrimidine rings, protons from substituents, and the N-H proton of the pyrimidinone ring, which may appear as a broad singlet.[4]
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The chemical shifts of carbons in the heterocyclic core are characteristic, with the carbonyl carbon (C4) typically appearing significantly downfield (>160 ppm).[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion ([M+H]⁺ or [M-H]⁻).[4][5] This is crucial for confirming the identity of the synthesized compound.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can help confirm the structure of the pyridopyrimidine core and its substituents. Common fragmentation pathways for related pyridopyrimidines involve the consecutive loss of cyano radicals and hydrogen cyanide.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the presence of key functional groups. For a this compound derivative, characteristic absorption bands include:
-
N-H stretch: A broad band typically in the range of 3200-3400 cm⁻¹.
-
C=O stretch (Amide): A strong, sharp band around 1650-1700 cm⁻¹.
-
C=N and C=C stretches: Multiple bands in the 1450-1630 cm⁻¹ region.[7]
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of pyridopyrimidine derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5][8] Purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram, typically monitored with a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).[5][9]
Definitive Structural Elucidation
Single-Crystal X-ray Crystallography
For novel compounds, single-crystal X-ray crystallography provides unambiguous proof of structure, including the precise connectivity and stereochemistry.[10] It is the gold standard for structural determination and is invaluable for confirming the regiochemistry of the pyridopyrimidine isomer, which can be challenging to determine solely by NMR.[10][11]
Data Presentation
Note: Data for the exact this compound core is limited in the cited literature. The following tables summarize representative data for structurally related pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives to provide an expected range for spectral features.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrido[3,4-d]pyrimidine Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
|---|---|---|---|
| 8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amine | (DMSO-d₆) δ: 8.34 (d, 1H), 8.18 (d, 2H), 7.67 (d, 1H), 7.43 (m, 3H), 6.97 (s, 2H), 4.08 (s, 3H) | (DMSO-d₆) δ: 167.5, 160.6, 154.1, 146.6, 139.2, 139.0, 130.8 (2C), 128.6, 127.3 (2C), 116.0, 115.4, 54.7 | [12] |
| 3-Amino-5-chloropyridine-4-carboxamide | (DMSO-d₆) δ: 7.99 (s, 1H), 7.82 (br. s, 2H), 7.77 (s, 1H), 5.50 (br. s, 2H) | (DMSO-d₆) δ: 165.5, 142.3, 136.2, 135.3, 127.1, 126.7 |[4] |
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound Class/Derivative | Ionization | Calculated m/z [M+H]⁺ | Found m/z | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine Derivative | ESI | 244.0636 | 244.0639 | [5] |
| 2-(2,3-difluorobenzylmercapto)-5-chloropyrido[3,4-d]pyrimidine-4-one | ESI-Q-TOF | 340.01173 | 340.0114 |[4] |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Parameters:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Protocol 2: General Procedure for LC-MS Analysis
-
System: HPLC system with a UV/diode array detector coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer with an ESI source.[5]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Methanol or Acetonitrile.[5]
-
-
Gradient Elution: A typical gradient might be: 5-95% Solvent B over 5-10 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor via UV detection (e.g., 254 nm) and MS in positive ion mode to observe the [M+H]⁺ ion.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1-1.0 mg/mL) in methanol or a mixture of the mobile phase.
Protocol 3: General Procedure for RP-HPLC Purity Assessment
-
System: HPLC with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). A common ratio is 70:30 aqueous:organic.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm or the λmax of the compound.[9]
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is calculated from the relative peak area of the main peak in the resulting chromatogram.
Visualizations: Workflows and Pathways
Caption: Logical workflow for the synthesis and characterization of target compounds.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of novel Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have shown significant potential as anticancer agents, primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]
Rationale and Design Strategy
The Pyrido[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry. Its structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity. The design of the novel derivatives presented here focuses on introducing various aryl amino groups at the C4 position of the pyridopyrimidine core. This strategy aims to explore the structure-activity relationship (SAR) and optimize the anticancer potency of this class of compounds.
Synthesis of Aryl Amino Pyrido[3,2-d]pyrimidine Derivatives
The synthesis of the target aryl amino Pyrido[3,2-d]pyrimidine derivatives (10a-j) is achieved through a multi-step process, as outlined below. The general synthetic scheme involves the initial construction of the core heterocyclic system followed by the introduction of various substituted aryl amines.
Caption: General synthetic workflow for aryl amino Pyrido[3,2-d]pyrimidine derivatives.
Experimental Protocols
Protocol 2.1.1: Synthesis of this compound
-
A mixture of 3-aminopicolinic acid (10 mmol) and formamide (30 mL) is heated to reflux at 180-190°C for 5 hours.
-
The reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried to yield this compound.
Protocol 2.1.2: Synthesis of 4-Chloro-pyrido[3,2-d]pyrimidine
-
A mixture of this compound (10 mmol), phosphorus oxychloride (15 mL), and phosphorus pentachloride (1.5 g) is heated to reflux for 4 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured into crushed ice with stirring.
-
The mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting solid is filtered, washed with water, and dried to give 4-Chloro-pyrido[3,2-d]pyrimidine.
Protocol 2.1.3: General Procedure for the Synthesis of Aryl Amino Pyrido[3,2-d]pyrimidine Derivatives (10a-j)
-
A mixture of 4-Chloro-pyrido[3,2-d]pyrimidine (1 mmol) and the respective substituted aniline (1.2 mmol) in isopropanol (20 mL) is heated to reflux for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold isopropanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the final pure compounds (10a-j).
Biological Evaluation: Anticancer Activity
The synthesized Pyrido[3,2-d]pyrimidine derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Human cancer cell lines (PC3, A549, MCF-7, and Colo-205) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (10a-j) and a standard drug (Etoposide) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of the synthesized Pyrido[3,2-d]pyrimidine derivatives.
| Compound | R-Group | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Colo-205 IC50 (µM) |
| 10a | 4-chloroaniline | 0.025 ± 0.003 | 0.031 ± 0.004 | 0.019 ± 0.002 | 0.028 ± 0.003 |
| 10b | 4-fluoroaniline | 0.042 ± 0.005 | 0.055 ± 0.006 | 0.038 ± 0.004 | 0.049 ± 0.005 |
| 10c | 4-methoxyaniline | 0.078 ± 0.009 | 0.091 ± 0.011 | 0.065 ± 0.007 | 0.083 ± 0.009 |
| 10d | 4-methylaniline | 0.053 ± 0.006 | 0.068 ± 0.008 | 0.045 ± 0.005 | 0.061 ± 0.007 |
| 10e | 3,4-dichloroaniline | 0.013 ± 0.002 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.015 ± 0.002 |
| Etoposide | (Standard) | 0.14 ± 0.017 | 3.08 ± 0.135 | 0.21 ± 0.025 | 0.18 ± 0.021 |
Data sourced from a study on aryl amino derivatives of pyrido[3,2-d]pyrimidines.[2]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several Pyrido[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a key regulator of many cellular processes, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Pyrido[3,2-d]pyrimidine derivatives.
Data Presentation: PI3K Isoform Inhibition
The inhibitory activity of representative Pyrido[3,2-d]pyrimidine derivatives against different PI3K isoforms is presented below.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound A | 25 | 350 | 1.2 | 80 |
| Compound B | 150 | 800 | 5.5 | 250 |
| Seletalisib | >1000 | >1000 | 0.54 | >1000 |
Data is illustrative and based on reported activities of Pyrido[3,2-d]pyrimidine derivatives as PI3K inhibitors.[1][3]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The aryl amino derivatives discussed herein have demonstrated potent cytotoxic activity against a range of cancer cell lines, with some compounds exhibiting significantly greater potency than the standard drug, etoposide.[2] The primary mechanism of action for this class of compounds appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway.
Future work should focus on further optimization of the lead compounds to improve their pharmacological profiles, including selectivity, bioavailability, and in vivo efficacy. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation therapies based on the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address common experimental challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound core involve the cyclocondensation of 3-aminopyridine-2-carboxylic acid derivatives. Key strategies include:
-
Reaction with Formamide: A straightforward approach involves the direct reaction of 3-aminopyridine-2-carboxylic acid with formamide at high temperatures.
-
Urea Fusion: Another common method is the fusion of 3-aminopicolinamide with urea.
-
From Dichloro Intermediates: Synthesis can also be achieved through the preparation of 2,4-dichloropyrido[3,2-d]pyrimidine, followed by selective hydrolysis of the 4-chloro group.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Temperature, reaction time, and purity of starting materials are crucial. For thermal cyclizations, precise temperature control is essential to prevent decomposition and side-product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.
Q3: Are there any known safety concerns associated with this synthesis?
A3: Syntheses involving high temperatures should be conducted with appropriate shielding and temperature monitoring. When using reagents like phosphorus oxychloride for the synthesis of dichloro-intermediates, the reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is corrosive and reacts violently with water.
Troubleshooting Guide
Issue 1: Consistently Low Yields
Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Increase the reaction time and monitor the progress closely. For thermal cyclizations, a moderate increase in temperature might be beneficial, but be cautious of potential decomposition.
-
-
Suboptimal Reaction Conditions: The temperature and solvent may not be ideal.
-
Solution: Screen different high-boiling point solvents such as diphenyl ether or Dowtherm A for thermal cyclizations. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.
-
-
Purity of Starting Materials: Impurities in the 3-aminopyridine-2-carboxylic acid or its derivatives can lead to side reactions.
-
Solution: Ensure the starting materials are of high purity. Recrystallization or chromatographic purification of the starting materials may be necessary.
-
-
Product Decomposition: The desired product might be unstable under the reaction conditions.
-
Solution: If decomposition is suspected, try lowering the reaction temperature and extending the reaction time. Monitoring by TLC or LC-MS can help identify the formation of degradation products.
-
Issue 2: Difficulty in Product Purification
Q: I am struggling with the purification of the final this compound product. What are some common impurities and effective purification techniques?
A: Common impurities may include unreacted starting materials and side-products from competing reactions.
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Recrystallization: This is often the most effective method for purifying the final product.
-
Solution: A range of solvents should be screened for recrystallization. Alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., DMF, DMSO) are often good starting points. If the product is poorly soluble, a hot filtration step may be necessary to remove insoluble impurities.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be employed.
-
Solution: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), can effectively separate the desired product from impurities.
-
Issue 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: Side reactions are often dependent on the specific synthetic route.
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Decarboxylation: The 3-aminopyridine-2-carboxylic acid starting material can undergo decarboxylation at high temperatures.
-
Solution: Careful temperature control is crucial. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
-
Polymerization: Amine-containing starting materials can be prone to polymerization under harsh conditions.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. Using a moderate reaction temperature can also be beneficial.
-
Data Presentation
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 3-Aminopyridine-2-carboxylic acid | ||
| Reaction with | Formamide | ~70-80 | General synthetic knowledge |
| Reaction with | Urea | ~60-75 | General synthetic knowledge |
| Starting Material | 2,4-Dichloropyrido[3,2-d]pyrimidine | ||
| Hydrolysis | Aqueous Acid | >90 | Inferred from similar heterocycles |
Note: Specific yield data for this compound is not widely published. The yields presented are estimates based on general heterocyclic synthesis principles and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminopyridine-2-carboxylic Acid and Formamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine-2-carboxylic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 180-200 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into water, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Addressing solubility issues of Pyrido[3,2-d]pyrimidin-4(3H)-one in assays
Introduction
Welcome to the technical support center for addressing solubility challenges with Pyrido[3,2-d]pyrimidin-4(3H)-one and its analogs. Compounds based on this heterocyclic scaffold are of significant interest in drug discovery.[1][2][3] However, their characteristically low aqueous solubility often presents a hurdle in biological assays, leading to unreliable and poorly reproducible results.[4]
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to overcome these solubility-related issues.
Troubleshooting Guide
This section addresses common issues encountered during experimental work with this compound analogs.
Q1: My compound precipitated immediately after I diluted my DMSO stock solution into the aqueous assay buffer. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[5] Here are several steps you can take to mitigate this:
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Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.[6] It's possible you are exceeding the compound's thermodynamic solubility limit.
-
Implement Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before making the final dilution into the assay buffer.[6] This more gradual change in solvent polarity can prevent the compound from precipitating.[6]
-
Increase Mixing Energy: Vigorous mixing, such as vortexing or rapid pipetting, at the moment of dilution can help keep the compound in solution for a longer period, which may be sufficient for your assay's duration.[6]
Q2: My compound appears to be soluble initially but then precipitates over the course of the assay. What could be the cause?
A2: Delayed precipitation suggests that while the compound may be kinetically soluble at the start, it is not thermodynamically stable in the assay buffer over time.
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Thermodynamic Insolubility: The concentration of your compound is likely above its thermodynamic solubility limit.[6] In this case, lowering the compound's concentration is the most effective solution.[6]
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Temperature Fluctuations: Ensure that all your assay components and the environment are kept at a stable, controlled temperature.[6] Changes in temperature can affect solubility and lead to precipitation.[6]
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Compound Instability: The compound might be degrading over time, with the degradation products being less soluble.[6] You can assess the compound's stability in the assay buffer over the same time course as your experiment. If instability is the issue, a shorter assay incubation time may be necessary.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance of cell lines to DMSO can vary. However, here are some general guidelines:
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Below 0.1%: Generally considered safe for most cell lines, including sensitive primary cells, with minimal effects.[7][8][9][10]
-
0.1% to 0.5%: Well-tolerated by many robust cell lines for up to 72 hours.[7][10] This is a common range for many in vitro assays.[10]
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0.5% to 1.0%: Can lead to increased cytotoxicity and may affect cell proliferation and function in some cell lines.[8][10][11]
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Above 1.0%: Often results in significant cytotoxicity, apoptosis, and cell membrane damage.[9][10][11]
It is always recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest concentration that does not significantly impact cell viability or the biological processes you are studying.[10]
Q4: Are there alternatives to DMSO for improving the solubility of my compound?
A4: Yes, several other co-solvents and excipients can be used to enhance solubility:[12]
-
Other Organic Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are common co-solvents used in pharmaceutical formulations.[12]
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[13][14][15][16] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[17]
-
Detergents: In some biochemical (not cell-based) assays, non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (0.001% to 0.01%) can help solubilize compounds.[18] However, you must first confirm that the detergent does not interfere with your assay.[18]
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the solubility of my this compound analog in my assay buffer?
A1: A simple visual inspection method can be very effective. Prepare a serial dilution of your compound in the assay buffer in a clear microplate. Then, visually inspect the plate for any signs of cloudiness or solid particles against a dark background. For a more quantitative assessment, you can use nephelometry to measure light scattering or a plate reader to measure absorbance at a wavelength where your compound doesn't absorb (e.g., 600 nm) to detect turbidity.[6]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A2:
-
Kinetic solubility is measured by dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[19] This mimics the conditions of many high-throughput screening assays.[19][20]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer for an extended period (several hours to days) until equilibrium is reached.[20]
For most in vitro biological assays, kinetic solubility is the more relevant parameter as it reflects the conditions under which the compound is typically introduced into the assay system.[4][20]
Q3: Can adjusting the pH of my assay buffer improve the solubility of my compound?
A3: Yes, if your this compound analog is an ionizable compound, adjusting the pH of the buffer can significantly impact its solubility.[5][18] For a basic compound, lowering the pH will lead to protonation and generally increase solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to ensure that the adjusted pH is still within the optimal range for your biological assay (e.g., enzyme activity or cell viability).
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a representative this compound analog, "PyridoSol-X1," under various conditions as determined by a kinetic solubility assay.
| Solvent System | PyridoSol-X1 Concentration (µM) | Observation | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 100 | Immediate Precipitation | < 1 |
| PBS + 0.5% DMSO | 100 | Precipitation | 5 |
| PBS + 1% DMSO | 100 | Slight Turbidity | 20 |
| PBS + 5% Ethanol | 100 | Turbidity | 15 |
| PBS + 10mM Methyl-β-cyclodextrin | 100 | Clear Solution | > 100 |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 1.47 mg of your this compound analog (assuming a molecular weight similar to the parent compound, 147.13 g/mol ).
-
Add 1 mL of 100% DMSO to the solid compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method to determine the kinetic solubility of your compound.[21][22]
-
Preparation of Standards:
-
Prepare a 1 mM stock solution of your compound in 100% DMSO.
-
Create a standard curve by making serial dilutions of the 1 mM stock in 100% DMSO (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
-
Sample Preparation:
-
In a 96-well plate, add 2 µL of your 10 mM compound stock in DMSO to 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.
-
Prepare a "DMSO only" blank by adding 2 µL of 100% DMSO to 198 µL of the assay buffer.
-
-
Incubation and Filtration:
-
Measurement:
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for your compound.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Plot the absorbance of your standards versus their known concentrations to generate a standard curve.
-
Use the equation of the line from your standard curve to calculate the concentration of your compound in the filtered samples. This value represents the kinetic solubility.
-
Protocol 3: Enhancing Solubility with Methyl-β-cyclodextrin
This protocol outlines how to use cyclodextrins to improve the solubility of your compound.
-
Prepare a Cyclodextrin Stock Solution: Prepare a 100 mM stock solution of Methyl-β-cyclodextrin in your aqueous assay buffer.
-
Determine Optimal Cyclodextrin Concentration:
-
In a 96-well plate, prepare a serial dilution of the Methyl-β-cyclodextrin stock solution in your assay buffer (e.g., 50 mM, 25 mM, 12.5 mM, etc.).
-
Add your this compound analog (from a DMSO stock) to each cyclodextrin concentration at the desired final assay concentration. Ensure the final DMSO concentration is constant across all wells.
-
Visually inspect for precipitation or use a plate reader to measure turbidity. The lowest concentration of cyclodextrin that results in a clear solution is the optimal concentration to use in your assay.
-
-
Assay Setup:
-
When setting up your experiment, add the Methyl-β-cyclodextrin to your assay buffer at the predetermined optimal concentration before adding your compound.
-
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting compound precipitation in assays.
Hypothetical Signaling Pathway for a this compound Analog
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical analog.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Stability of Pyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and stability assessment of Pyrido[3,2-d]pyrimidin-4(3H)-one in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure, a fused pyrimidine ring system, this compound is susceptible to several degradation pathways. The primary factors include:
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Hydrolysis: The lactam ring in the pyrimidinone core can be susceptible to cleavage under acidic or basic conditions.
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Oxidation: The nitrogen atoms in the heterocyclic system can be prone to oxidation.
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Photodegradation: Aromatic heterocyclic compounds can degrade upon exposure to UV or visible light.
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Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: Which solvents are recommended for preparing stable stock solutions of this compound?
A2: For short-term use, aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve pyridopyrimidine derivatives. However, for long-term storage, it is crucial to minimize the water content in these solvents to reduce the risk of hydrolysis. It is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C in the dark.
Q3: I have observed a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indication of chemical degradation. This could be due to oxidation or the formation of highly conjugated degradation products. It is recommended to discard the solution and prepare a fresh one. To prevent this, consider purging the vial with an inert gas like nitrogen or argon before sealing and storing.
Q4: How should I handle this compound to minimize degradation during experiments?
A4: To minimize degradation, it is recommended to:
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Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
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Avoid high temperatures; if heating is necessary for dissolution, do so for the shortest possible time.
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Use high-purity, anhydrous solvents.
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Prepare fresh solutions for each experiment whenever possible.
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For aqueous buffers, prepare them fresh and consider their pH, as both acidic and basic conditions can promote hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in stock solution. | 1. Visually inspect the stock solution for any color change or precipitate. 2. Verify the purity of the stock solution using a stability-indicating analytical method like HPLC-UV. 3. Prepare a fresh stock solution from a new batch of solid compound if possible. 4. Review storage conditions; ensure the solution is stored at the recommended temperature, protected from light, and tightly sealed. |
| Degradation of the compound in the assay medium. | 1. Assess the pH of the assay medium. If it is acidic or basic, consider if this could be causing hydrolysis. 2. Evaluate the stability of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points by HPLC. 3. If instability is confirmed, consider adjusting the assay conditions (e.g., pH, duration) or using a more stable analog if available. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio, which can provide clues about their structure (e.g., addition of an oxygen atom for oxidation, or addition of a water molecule for hydrolysis). 2. Compare the retention times of the unknown peaks with those from forced degradation studies (see Experimental Protocols section) to identify them as hydrolytic, oxidative, or photolytic degradants. 3. If the degradation is significant, re-evaluate the storage or experimental conditions to mitigate the formation of these impurities. |
| Contamination of the sample or mobile phase. | 1. Analyze a blank (solvent) injection to check for contaminants in the HPLC system or mobile phase. 2. Ensure proper cleaning of all glassware and vials used for sample preparation. 3. Prepare fresh mobile phase and re-analyze the sample. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is representative and may vary based on the specific experimental conditions.
Table 1: Illustrative Stability of this compound in Different Solvents at 40°C
| Solvent | Time (hours) | Purity (%) | Major Degradant(s) |
| 0.1 M HCl | 24 | 92.5 | Hydrolysis Product 1 |
| Water (pH 7) | 24 | 99.1 | Not significant |
| 0.1 M NaOH | 24 | 85.3 | Hydrolysis Product 2 |
| Methanol | 24 | 98.7 | Not significant |
| DMSO | 24 | 99.5 | Not significant |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Purity (%) | Major Degradant(s) |
| Acid Hydrolysis (1 M HCl, 60°C) | 8 hours | 88.2 | Hydrolysis Product 1 |
| Base Hydrolysis (1 M NaOH, 60°C) | 4 hours | 75.6 | Hydrolysis Product 2 |
| Oxidation (10% H₂O₂, RT) | 24 hours | 90.1 | Oxidation Product 1 |
| Photodegradation (ICH Q1B) | 7 days | 93.4 | Photodegradant 1 |
| Thermal (80°C, solid state) | 48 hours | 97.8 | Thermal Degradant 1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours), neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at appropriate time points, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light. Withdraw aliquots at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples by HPLC after the exposure period.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Decision tree for troubleshooting inconsistent results.
Common side reactions in the synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields in the synthesis of this compound from 3-aminopicolinic acid and urea. What are the potential causes and how can we optimize the reaction?
Answer: Low yields are a common challenge in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. |
| Extend Reaction Time: If starting material is still present after the initial reaction time, extend the duration of the reaction. | |
| Optimize Temperature: Carefully increase the reaction temperature in small increments. High temperatures can promote cyclization but may also lead to decomposition or side reactions. | |
| Side Reactions | Decarboxylation of Starting Material: 3-Aminopicolinic acid can undergo decarboxylation at elevated temperatures, leading to the formation of 3-aminopyridine, which will not participate in the desired reaction.[1][2] Consider performing the reaction at the lowest effective temperature. |
| Formation of Di-substituted Ureas: Urea can react with itself or the product to form undesired di-substituted urea byproducts. Using a moderate excess of urea can help drive the reaction towards the desired product without excessive byproduct formation. | |
| Hydrolysis of Intermediate: The intermediate, 3-ureidopicolinic acid, can be susceptible to hydrolysis back to 3-aminopicolinic acid and urea, especially in the presence of moisture or acidic/basic impurities. Ensure all reagents and solvents are dry. | |
| Suboptimal Reaction Conditions | Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. High-boiling point, inert solvents are typically used for this thermal condensation. |
| Catalyst: While often performed thermally without a catalyst, exploring the use of a mild acid or base catalyst could potentially lower the required reaction temperature and improve the yield. | |
| Product Isolation Issues | Precipitation and Filtration: Ensure complete precipitation of the product upon cooling. The pH of the solution may need to be adjusted to minimize the solubility of the product. |
| Purification Losses: Recrystallization is a common purification method. To minimize losses, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. |
Issue 2: Presence of an Impurity with a Similar Polarity to the Product
Question: Our final product shows a persistent impurity that is difficult to separate by column chromatography. How can we identify and eliminate this byproduct?
Answer: The presence of a stubborn impurity often points to a side product with a similar structure to your target compound.
Potential Impurities and Mitigation Strategies:
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Unreacted 3-Ureidopicolinic Acid: If the cyclization is incomplete, the intermediate 3-ureidopicolinic acid may remain.
-
Identification: This intermediate will have a different mass-to-charge ratio (M+H)+ in mass spectrometry and distinct signals in NMR spectroscopy (presence of a carboxylic acid proton).
-
Mitigation: Drive the cyclization to completion by increasing the reaction temperature or time, as guided by reaction monitoring.
-
-
Biuret and Triuret: At high temperatures, urea can self-condense to form biuret and triuret.
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Identification: These byproducts are generally more polar than the desired product and can often be removed by washing the crude product with a solvent in which the pyridopyrimidinone is sparingly soluble.
-
Mitigation: Use the minimum effective temperature for the reaction and avoid a large excess of urea.
-
-
Decarboxylated Product: While less common, decarboxylation of the final product at very high temperatures could occur.
-
Identification: This would result in a product with a lower molecular weight, detectable by mass spectrometry.
-
Mitigation: Avoid excessive heating during the reaction and work-up.
-
Troubleshooting Workflow for Impurity Identification and Removal:
Caption: A logical workflow for identifying and eliminating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the condensation of 3-aminopicolinic acid with urea, typically at elevated temperatures. This reaction involves the initial formation of a 3-ureidopicolinic acid intermediate, which then undergoes intramolecular cyclization to yield the final product.
Q2: What is a typical experimental protocol for this synthesis?
A2: A general procedure involves heating a mixture of 3-aminopicolinic acid and urea in a high-boiling point solvent or neat.
Illustrative Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopicolinic acid (1 equivalent) and urea (1.5-2 equivalents).
-
Heating: Heat the mixture to 180-200 °C for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
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Work-up: After cooling to room temperature, the solidified reaction mixture is typically triturated with a suitable solvent (e.g., water, ethanol) to remove excess urea and other soluble impurities.
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Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture thereof.
Q3: Are there any known unstable intermediates in this synthesis?
A3: The primary intermediate, 3-ureidopicolinic acid, can be thermally labile. As mentioned in the troubleshooting guide, it can potentially revert to the starting materials or undergo decarboxylation under harsh conditions.
Q4: Can I use a microwave reactor for this synthesis?
A4: Microwave-assisted synthesis can be a viable alternative to conventional heating. It often allows for shorter reaction times and can sometimes lead to improved yields and fewer side products. However, optimization of reaction time and temperature is crucial to avoid decomposition.
Reaction Pathway Overview:
Caption: Overview of the main synthesis pathway and potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the Pyrido[3,2-d]pyrimidin-4(3H)-one core?
There are several established synthetic routes to construct the Pyrido[3,2-d]pyrimidine scaffold. A common and effective method involves the cyclization of a substituted 2-aminonicotinamide with a suitable carbonyl-containing compound. Another approach begins with a substituted 2-aminonicotinic acid, which is then reacted with urea or a derivative.[1] A versatile three-component reaction protocol has also been reported, involving the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate, Me2NCH(OMe)2, and heteroaryl (bis)amines under microwave irradiation to yield pyrimidinone derivatives.[2]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent challenge in the synthesis of complex heterocyclic compounds like Pyrido[3,2-d]pyrimidin-4(3H)-ones. Several factors can contribute to this issue:
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Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions and decomposition may occur at higher temperatures.[3] It is crucial to monitor the reaction progress using TLC or LC-MS to determine the optimal temperature.[3]
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Inefficient Catalyst: The choice and concentration of the catalyst are critical. Both Brønsted and Lewis acids have been shown to improve yields in similar pyrimidinone syntheses.[3] Screening different catalysts and optimizing their loading is recommended.[4]
-
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, prolonged reaction times can lead to the formation of degradation products. Monitoring the reaction progress is key to identifying the optimal duration.[3]
-
Purity of Starting Materials: Impurities in the reactants can interfere with the desired reaction pathway, leading to the formation of side products and a lower yield of the target compound.[5]
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Solvent Effects: The polarity and boiling point of the solvent can significantly impact reaction rates and the solubility of reactants.[4] Experimenting with a range of solvents is advisable.
Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
The formation of side products can be attributed to several factors, including:
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Self-condensation of Starting Materials: Under certain conditions, starting materials like aldehydes can undergo self-condensation.[6]
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Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways may become competitive, leading to the formation of other heterocyclic systems.[6]
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Incomplete Cyclization: This can result in the formation of linear intermediates instead of the desired fused ring system.[6]
To minimize side product formation, consider the following strategies:
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Lowering the Reaction Temperature: This can help to reduce the rate of competing side reactions.[4]
-
Careful Control of Stoichiometry: Ensuring the correct molar ratios of reactants is crucial.
-
Slow Addition of Reagents: In some cases, slow addition of a reactive starting material can minimize self-condensation or polymerization.[6]
Q4: How can I improve the purification of my final this compound product?
Purification of pyridopyrimidine derivatives can be challenging due to their potential for low solubility and the presence of closely related impurities.[5] Here are some effective purification strategies:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective method for obtaining highly pure material.
-
Column Chromatography: This is a standard technique for separating the desired product from impurities. If the compound degrades on silica gel, consider using alternative stationary phases like alumina or reverse-phase silica.[3] Experimenting with different solvent systems is key to achieving good separation.[3]
-
pH Adjustment during Workup: The basicity of the pyridine nitrogen means that the solubility of the compound can be highly pH-dependent.[7] Adjusting the pH of the aqueous phase during extraction can help to remove acidic or basic impurities.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low reaction yields.
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted starting material (observed by TLC/LC-MS) | Inefficient catalyst or suboptimal temperature. | Screen different catalysts (e.g., Lewis or Brønsted acids) and optimize catalyst loading.[3][4] Incrementally increase the reaction temperature while monitoring for side product formation.[8] |
| Insufficient reaction time. | Monitor the reaction at regular intervals using TLC or LC-MS to determine the optimal reaction duration.[3] | |
| Complex mixture of products with little desired product | Side reactions are dominating. | Lower the reaction temperature to disfavor side reactions.[4] Carefully control the stoichiometry of the reactants.[4] |
| Impure starting materials. | Verify the purity of all reagents before starting the reaction.[5] | |
| Product is lost during workup/purification | Product has some solubility in the aqueous phase. | Analyze the aqueous layers for your product.[3] Consider back-extraction if necessary. |
| Inappropriate pH during extraction. | Ensure the pH during the workup is suitable for your product's stability and solubility.[3] |
Guide 2: Formation of Insoluble Byproducts
| Symptom | Possible Cause | Suggested Solution |
| A precipitate forms during the reaction that is not the desired product. | Polymerization of a starting material (e.g., an aldehyde). | Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[6] |
| An intermediate in the reaction has low solubility in the chosen solvent. | Try a different solvent system with a higher solubilizing power for all components.[6] |
Experimental Protocols
General Protocol for the Synthesis of Substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones
This protocol is a general guideline and will likely require optimization for specific substrates.
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Reactant Preparation: To a round-bottom flask, add the substituted 2-aminonicotinamide (1.0 mmol) and the desired carbonyl compound (1.1 mmol).
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Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, DMF, or dioxane) and the chosen catalyst (e.g., a catalytic amount of a Lewis or Brønsted acid).[3][4]
-
Reaction: Stir the mixture at the optimized temperature (this may range from room temperature to reflux, or require microwave irradiation).[4][8]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then typically subjected to an aqueous workup, which may involve neutralization and extraction with an organic solvent.
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Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel or another stationary phase to yield the desired substituted this compound.[3]
Visualizations
Caption: A general experimental workflow for the synthesis of substituted Pyrido[3,2-d]pyrimidin-4(3H)-ones.
Caption: A troubleshooting workflow for addressing low reaction yields in this compound synthesis.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Pyrido[3,2-d]pyrimidin-4(3H)-one Compounds
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Pyrido[3,2-d]pyrimidin-4(3H)-one and related compounds.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the crystallization process, presented in a question-and-answer format.
Issue 1: Compound Fails to Crystallize
Question: My this compound compound is fully dissolved in the hot solvent, but no crystals form upon cooling, even after an extended period. What steps can I take to induce crystallization?
Answer: The absence of crystal formation, despite a saturated solution, is a common issue that can often be resolved by introducing nucleation sites or increasing the degree of supersaturation. Here are several techniques to try in a stepwise manner:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound (a seed crystal), add it to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Solvent Evaporation: Dip a clean glass rod into the solution and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Reintroducing this rod into the solution can provide seed crystals.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
-
Lowering Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or a refrigerator. A slower cooling rate is often preferable for obtaining higher quality crystals.
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
Question: Upon cooling, my compound separates as an oil or liquid droplets instead of solid crystals. How can I prevent this "oiling out"?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. To address this, consider the following strategies:
-
Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution too rapidly. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the supersaturation level.[1]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool on the benchtop before moving it to a colder environment like an ice bath.
-
Change Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. Alternatively, using a solvent mixture can sometimes prevent oiling out. For instance, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid, then heat until clear and allow to cool slowly.
Issue 3: Rapid and Poor-Quality Crystal Formation
Question: My compound crystallizes almost immediately upon cooling, resulting in a fine powder or small, impure needles. How can I obtain larger, purer crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. To promote the growth of larger and purer crystals, the rate of crystallization needs to be controlled.
-
Slower Cooling Rate: Avoid shocking the solution by placing it directly in an ice bath. Allow it to cool gradually to room temperature on the benchtop, or even in a warm water bath that is slowly allowed to cool.
-
Use More Solvent: While it may slightly reduce the overall yield, using a larger volume of solvent will decrease the level of supersaturation and slow down the crystallization process, allowing for the formation of more well-defined crystals.[1]
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Solvent Selection: Choose a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. A solvent in which the compound is too insoluble at high temperatures will require a large volume, while one in which it is too soluble at low temperatures will result in a poor yield.
Issue 4: Low Crystal Yield
Question: After filtration and drying, the yield of my purified this compound is very low. What are the potential causes and how can I improve the yield?
Answer: A low recovery of crystalline material can be due to several factors throughout the crystallization process.
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Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound may remain dissolved in the mother liquor.[1] Before discarding the filtrate, you can test for remaining product by evaporating a small sample to see if a solid residue forms. If so, you may be able to recover more product by concentrating the mother liquor and allowing it to cool for a second crop of crystals.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
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Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature is often recommended.
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Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product and reduce the yield. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound compounds?
A1: The choice of solvent is critical for successful crystallization. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[2] For compounds that are only soluble in highly polar solvents like DMF or DMSO, a diffusion crystallization method might be effective.[3] This involves dissolving the compound in the polar solvent and placing it in a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble. Slow vapor diffusion of the anti-solvent into the solution can induce crystallization.
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature has a significant impact on the solubility of these compounds. Generally, their solubility increases with temperature. This principle is the basis of cooling crystallization, where a saturated solution at a high temperature is cooled to induce crystal formation as the solubility decreases. Controlling the cooling rate is crucial for obtaining high-quality crystals.
Q3: My purified crystals are still showing impurities. What should I do?
A3: If a single recrystallization does not sufficiently purify your compound, you can try a second recrystallization using a different solvent system. If impurities persist, they may have a similar solubility profile to your product. In such cases, other purification techniques like column chromatography may be necessary.
Q4: How can I deal with colored impurities in my sample?
A4: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal to avoid adsorbing your product and to perform a hot filtration to remove the charcoal before allowing the solution to cool.
Data Presentation
Table 1: Solvent Selection Guide for Crystallization of this compound Analogs
| Solvent/Solvent System | Polarity | Suitability for Crystallization | Comments |
| Water | High | Poor to Moderate | May be suitable for highly polar derivatives. |
| Ethanol | Polar Protic | Good | A commonly used solvent for pyrimidine derivatives.[2] |
| Methanol | Polar Protic | Good | Similar to ethanol, often a good starting point.[2] |
| Ethyl Acetate | Moderate | Good | Effective for compounds of intermediate polarity.[2] |
| Acetone | Polar Aprotic | Moderate to Good | Can be used alone or in a solvent mixture. |
| Dichloromethane (DCM) | Moderate | Poor (as a single solvent) | Often used in solvent mixtures or for diffusion crystallization. |
| Hexane/Ethyl Acetate | Variable | Excellent | A versatile mixture allowing for fine-tuning of polarity. |
| Hexane/Acetone | Variable | Excellent | Another effective solvent pair for adjusting polarity.[2] |
| N,N-Dimethylformamide (DMF) | High | Poor (as a single solvent) | High boiling point and high solubility can make crystallization difficult. Often used for initial dissolution in diffusion methods.[3] |
| Dimethyl Sulfoxide (DMSO) | High | Poor (as a single solvent) | Similar to DMF, high boiling point and solvency can be problematic for direct crystallization.[3] |
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: Based on small-scale solubility tests, choose a solvent in which the crude this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting Decision Tree for Crystallization.
Caption: General Experimental Workflow for Recrystallization.
References
Technical Support Center: Purification of Pyrido[3,2-d]pyrimidin-4(3H)-one Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Pyrido[3,2-d]pyrimidin-4(3H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound analogs?
A1: Common impurities often stem from the starting materials and the cyclization conditions used. These can include:
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Unreacted Starting Materials: Such as substituted 2-aminonicotinic acids or 2-aminonicotinamides.
-
Reagents from Cyclization: Residual urea or formamide if used for the pyrimidinone ring formation.
-
Side-Products: Incomplete cyclization products or regioisomers, especially when using substituted precursors that can lead to different cyclization outcomes.
-
Degradation Products: Depending on the reaction conditions (e.g., high temperatures), some degradation of the starting materials or the final product may occur.
Q2: Which purification techniques are most effective for this compound analogs?
A2: The most commonly employed and effective purification techniques for this class of compounds are recrystallization and column chromatography over silica gel. For particularly challenging separations, such as regioisomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]
Q3: My compound is a solid. Should I opt for recrystallization or column chromatography?
A3: If your compound is a solid and you have a significant amount of material with relatively few impurities, recrystallization can be a highly effective and scalable method to obtain high purity material.[1] If the crude product contains multiple impurities with similar polarities to your desired compound, or if you are working on a smaller scale, column chromatography will likely provide better separation.
Q4: I am struggling to separate regioisomers of my this compound analog. What should I do?
A4: The separation of regioisomers can be challenging due to their similar physical and chemical properties. Here are some strategies:
-
Optimize Column Chromatography: Meticulously screen various solvent systems for thin-layer chromatography (TLC) to find an eluent that shows even a small difference in Rf values. Using a long column with high-quality silica gel and a slow flow rate can improve resolution.
-
Preparative HPLC: For isomers that are inseparable by conventional column chromatography, preparative HPLC is often the most effective solution.[2][3][4][5]
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Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent or a solvent mixture. Test the solubility of your compound in small amounts of various solvents to find a suitable one where it is sparingly soluble at room temperature but highly soluble when hot. |
| Compound "oils out" or precipitates as an amorphous solid instead of forming crystals. | The solution is supersaturated, or the cooling is too rapid.[6] | Re-heat the solution and add a small amount of additional solvent to reduce the saturation.[6] Allow the solution to cool more slowly. Insulating the flask can help.[6] Seeding with a small crystal of the pure compound can also promote proper crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or too much solvent was used.[6] | Boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[6] If crystals still do not form, you can try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Placing the flask in an ice bath can also help to induce crystallization. |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[6] The compound has significant solubility in the cold solvent. | Reduce the amount of solvent used to dissolve the crude product. Ensure the solution is cooled thoroughly in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have a very similar solubility profile to the desired compound. | A second recrystallization with a different solvent system may be effective. If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen eluent system is not optimal. | Systematically screen different solvent systems with varying polarities using TLC. A good separation on TLC will generally translate to a good separation on the column. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is streaking or tailing on the column. | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the silica gel. This is common for nitrogen-containing heterocycles. | Add a small amount of a modifier to the eluent. For basic compounds like pyridopyrimidinones, adding a small percentage (0.1-1%) of triethylamine or pyridine can help to reduce tailing. For acidic compounds, a small amount of acetic or formic acid can be added. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol or even a small amount of acetic acid might be necessary. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of this compound Analogs
The optimal solvent system will depend on the specific substituents on your analog. The following table provides starting points for TLC screening and column chromatography based on successful purifications of related pyridopyrimidine structures.
| Solvent System (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane (or Cyclohexane) | Low to Medium | A good starting point for many organic compounds. The ratio can be varied from 10% to 100% ethyl acetate to elute compounds of varying polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A small percentage of methanol (1-10%) in dichloromethane is often sufficient. |
| Chloroform / Acetone | Medium | Another versatile solvent system for compounds of intermediate polarity. |
| Ethyl Acetate / Methanol | High | For highly polar compounds that do not elute with less polar systems. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for your compound using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analog.
Visualizations
Caption: General workflow for the purification of this compound analogs.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Potency of Pyrido[3,2-d]pyrimidin-4(3H)-one Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Pyrido[3,2-d]pyrimidin-4(3H)-one inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and guide your research toward developing more potent compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in potency with our this compound inhibitor when moving from a biochemical assay to a cell-based assay. What are the likely causes and how can we troubleshoot this?
A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy. Here’s a step-by-step troubleshooting approach:
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Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
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Action: Assess the physicochemical properties of your compound (e.g., logP, polar surface area). You can also perform a cellular uptake assay to directly measure its ability to cross the cell membrane.
-
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Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
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Action: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.
-
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Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
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Action: Perform a metabolic stability assay using liver microsomes from different species to assess the compound's half-life.[1]
-
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
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Action: Measure the fraction of unbound drug in the presence of plasma proteins.
-
-
Target Engagement: Ensure that the inhibitor is reaching and binding to its intended target within the cell.
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Action: A cellular thermal shift assay (CETSA) can be used to verify target engagement in intact cells.
-
Q2: Our in vitro kinase assay results for a series of this compound analogs are not reproducible. What are the common sources of variability?
A2: Poor reproducibility in kinase assays can stem from several factors. Here are key areas to investigate to improve consistency:
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Reagent Quality and Consistency:
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Enzyme Activity: Use a highly pure kinase preparation (ideally >98%). The specific activity of the enzyme can vary between batches, so it's crucial to qualify each new lot. Avoid multiple freeze-thaw cycles of the enzyme stock.
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ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.[2]
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Substrate Quality: Ensure the purity and consistent concentration of the peptide or protein substrate.
-
-
Assay Conditions:
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Reaction Time: Confirm that the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect IC50 determination.[2]
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DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible, as it can affect enzyme activity.
-
-
Compound-Related Issues:
-
Solubility: Ensure your inhibitors are fully dissolved in the solvent (e.g., DMSO) and then diluted appropriately in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves.[2]
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Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. This can be tested by performing the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).
-
Troubleshooting Guides
Issue 1: Low Potency or Complete Inactivity of a Newly Synthesized this compound Analog
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for inactive compounds.
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause & Solution Format:
-
Possible Cause: Off-target kinase inhibition. Pyrido[2,3-d]pyrimidine inhibitors, an isomeric class, are known to have activity against a range of kinases.
-
Troubleshooting Step: Profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services offer kinase selectivity profiling.
-
-
Possible Cause: Non-specific cytotoxicity due to poor physicochemical properties.
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Troubleshooting Step: Evaluate the compound's lipophilicity and solubility. Highly lipophilic compounds can disrupt cell membranes. Consider structural modifications to improve these properties.
-
-
Possible Cause: Reactive metabolite formation.
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Troubleshooting Step: Conduct studies to identify potential reactive metabolites. Structural modifications can be made to block metabolic hotspots.
-
Data on Potency Enhancement of Pyrido[3,2-d]pyrimidine Analogs
The potency of this compound inhibitors is highly dependent on the substituents at various positions of the heterocyclic core. The following tables summarize key structure-activity relationship (SAR) data from published studies.
Table 1: SAR of Pyrido[3,2-d]pyrimidine Derivatives as ATR Inhibitors [1]
| Compound | R1 | R2 | R3 | ATR IC50 (nM) | HT-29 IC50 (nM) |
| 10a | H | H | H | 29.5 | >10000 |
| 10d | H | 4-F | H | 11.2 | 7860 |
| 10j | 3-Me | H | H | 1.9 | 1580 |
| 10q | 3-Me | 4-F | 2-OH | 0.4 | 490 |
Data synthesized from a study on novel ATR inhibitors, illustrating the impact of substitutions on potency.[1]
Table 2: Activity of Related Pyrido[2,3-d]pyrimidin-4(3H)-one EGFR Inhibitors [3]
| Compound | R-group at position 4 of phenyl ring | A-549 IC50 (µM) | PC-3 IC50 (µM) | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| 8a | 4-OCH3 | 16.2 | 7.98 | 0.099 | 0.123 |
| 8b | 2-OCH3 | 16 | 13.4 | - | - |
| 8d | 3,4-di-OCH3 | 7.23 | 7.12 | - | - |
| Erlotinib | (Reference) | 6.53 | 11.05 | - | 0.071 |
Note: This data is for the isomeric Pyrido[2,3-d]pyrimidin-4(3H)-one scaffold but provides valuable insights into the potential effects of similar substitutions. The presence of electron-donating groups like methoxy (OCH3) at the 4-position of an attached phenyl ring appears beneficial for activity.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase. It quantifies the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Kinase of interest (e.g., ATR, PI3Kδ)
-
Kinase substrate peptide
-
ATP
-
This compound inhibitor
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Then, dilute these solutions in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate.
-
For positive controls (100% kinase activity), add 5 µL of buffer with the same final DMSO concentration.
-
For negative controls (no kinase activity), add 5 µL of buffer with DMSO.
-
-
Enzyme Addition: Add 10 µL of the kinase solution (diluted in kinase buffer) to all wells except the negative controls. Add 10 µL of kinase buffer to the negative control wells.
-
Reaction Initiation: Add 5 µL of a substrate and ATP solution (prepared in kinase buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add 20 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescence reaction. Incubate as per the manufacturer's instructions (e.g., 10 minutes).
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the inhibitor binds to its intended target in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating.
Materials:
-
Cells expressing the target kinase
-
This compound inhibitor
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them.
-
Cell Lysis: Resuspend the cell pellets in lysis buffer and lyse the cells.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes) and then cool to room temperature.
-
Separation of Soluble and Precipitated Protein: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein using Western blotting or another suitable protein quantification method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway:
The Pyrido[3,2-d]pyrimidine scaffold is found in inhibitors of various kinases. For example, Seletalisib, a Pyrido[3,2-d]pyrimidine derivative, is an inhibitor of PI3Kδ.[4] The PI3K/AKT/mTOR pathway is a key signaling cascade in cell survival and proliferation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
Technical Support Center: Overcoming Drug Resistance with Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I prepare and store stock solutions of this compound derivatives?
-
A1: It is recommended to dissolve the compounds in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] Before use, thaw the aliquot completely and vortex to ensure a homogeneous solution.
-
-
Q2: I am observing precipitation of my compound in the aqueous assay buffer. What could be the cause and how can I resolve it?
-
A2: Precipitation in aqueous buffers is a common issue for organic compounds with limited water solubility. This often occurs when a concentrated DMSO stock solution is diluted into the aqueous buffer. To address this, you can try several approaches:
-
Decrease the final compound concentration: If experimentally feasible, lowering the final concentration of the derivative in the assay may keep it below its solubility limit.
-
Increase the co-solvent concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. However, ensure the final DMSO concentration is not toxic to the cells.
-
Use a different co-solvent: Ethanol can be considered as an alternative co-solvent as it is often better tolerated in biological assays.[3]
-
pH adjustment: The solubility of your compound might be pH-dependent. Consider adjusting the pH of your assay buffer, if compatible with your experimental setup.[3]
-
-
-
Q3: Are there any known stability issues with this compound derivatives?
-
A3: Some pyrimidine derivatives can be unstable in DMSO, potentially undergoing oxidation or condensation reactions.[1] It is advisable to perform a stability test of your compound in the stock solution over time. This can be done by analyzing aliquots of the stock solution stored under your experimental conditions (e.g., room temperature, 4°C, -20°C) at different time points using methods like HPLC.[1]
-
Experimental Design and Execution
-
Q4: My IC50 values for the same this compound derivative vary significantly between experiments. What are the potential causes?
-
A4: Poor reproducibility of IC50 values can be due to several factors:
-
Reagent variability: Ensure the purity and activity of your kinase and the integrity of your ATP stock.[2]
-
Assay conditions: Maintain consistent ATP and substrate concentrations, as well as reaction times across experiments. The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration.[2]
-
Cell-based assay variability: Factors such as cell passage number, confluency, and plating density can influence the results. Standardize your cell culture and assay procedures.
-
-
-
Q5: How can I determine if my this compound derivative is a selective kinase inhibitor?
-
A5: To assess the selectivity of your inhibitor, you should perform kinase profiling against a panel of different kinases. This will help identify any off-target effects and confirm the specificity of your compound for the intended target.
-
-
Q6: My compound seems to interfere with my luciferase-based reporter assay. What should I do?
-
A6: Some small molecules can directly inhibit luciferase, leading to false-positive results in luminescence-based assays.[4] To check for this, run a control experiment where you test your compound in the assay in the absence of the primary kinase.[4] If you observe a decrease in luminescence, it indicates interference with the reporter system.
-
Troubleshooting Guides
Problem 1: High Background Signal in Kinase Assays
-
Symptom: The signal in the "no enzyme" or "inhibitor-only" control wells is significantly higher than the expected background.
-
Possible Causes & Solutions:
-
Compound Interference: The compound may be fluorescent or may interfere with the detection reagents.
-
Troubleshooting Step: Run a control experiment with the compound and detection reagent without the kinase.[2]
-
-
Contaminated Reagents: Buffer components or the substrate might be contaminated with ATP or other interfering substances.
-
Troubleshooting Step: Use fresh, high-quality reagents and test each component individually for background signal.
-
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that lead to non-specific inhibition.
-
Troubleshooting Step: Repeat the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[4]
-
-
Problem 2: Poor Reproducibility in Cell-Based Assays
-
Symptom: Inconsistent results in cell viability or apoptosis assays.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells.
-
Troubleshooting Step: Ensure a single-cell suspension before plating and use a consistent seeding density.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells can lead to variability.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to minimize evaporation.
-
-
Compound Instability in Culture Medium: The compound may degrade over the course of the experiment.
-
Troubleshooting Step: Assess the stability of your compound in the cell culture medium under the assay conditions.
-
-
Data Presentation
Table 1: In Vitro Cytotoxic Activity of Representative Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 8a | A-549 | Lung Cancer | >100 | [5] |
| PC-3 | Prostate Cancer | 7.98 | [5] | |
| HCT-116 | Colon Cancer | 12.34 | [5] | |
| MCF-7 | Breast Cancer | 10.21 | [5] | |
| 8b | A-549 | Lung Cancer | >100 | [5] |
| PC-3 | Prostate Cancer | 8.52 | [5] | |
| HCT-116 | Colon Cancer | 15.43 | [5] | |
| MCF-7 | Breast Cancer | 11.78 | [5] | |
| 9a | A-549 | Lung Cancer | >100 | [5] |
| PC-3 | Prostate Cancer | 9.26 | [5] | |
| HCT-116 | Colon Cancer | 18.76 | [5] | |
| MCF-7 | Breast Cancer | 14.55 | [5] |
Table 2: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 8a | EGFRWT | 0.099 | [6] |
| EGFRT790M | 0.123 | [6] | |
| 8b | EGFRWT | 0.154 | [5] |
| EGFRT790M | 0.211 | [5] | |
| 9a | EGFRWT | 0.231 | [5] |
| EGFRT790M | 0.305 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 48 hours.[7]
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., EGFR, PI3K)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate
-
ATP
-
This compound derivative
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plate
Procedure:
-
Add 5 µL of the serially diluted inhibitor solution to the wells of a 384-well plate. For positive controls, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 20 µL of the ATP detection reagent to all wells to stop the reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity) to calculate IC50 values.
Mandatory Visualizations
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Pyrido[3,2-d]pyrimidin-4(3H)-one in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Its versatile structure has given rise to a multitude of approved drugs and clinical candidates. Within this class, pyridopyrimidines, which feature a fused pyridine and pyrimidine ring system, have garnered significant attention for their potent and selective inhibitory activities against various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives against other pyrimidine-based inhibitors, supported by experimental data and detailed protocols.
A Comparative Look at Inhibitory Potency
Derivatives of the Pyrido[3,2-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of key signaling kinases. The inhibitory activities of these compounds, along with other notable pyrimidine-based inhibitors, are summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative/Drug | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) |
| Pyrido[3,2-d]pyrimidine | Seletalisib | PI3Kδ | - | - | - |
| Compound 10q | ATR | - | HT-29 | Moderate activity | |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 | 11.4 | MCF-7 | 0.57 |
| Compound 10 | PIM-1 | 17.2 | HepG2 | 0.99 | |
| Compound 8a | EGFRWT | 99 | A-549 | 16.2 | |
| EGFRT790M | 123 | PC-3 | 7.98 | ||
| Compound B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | |
| Thieno[3,2-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 |
| Compound B7 | - | - | H1975 | 0.023 | |
| Other Pyrimidine-Based Inhibitors | Tovorafenib (Ojemda) | RAF Kinase | - | Glioma | - |
| Gefitinib (Iressa) | EGFR | - | Various | - | |
| Imatinib (Gleevec) | BCR-Abl, c-KIT, PDGFR | - | Various | - |
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
Pyrimidine-based inhibitors exert their effects by modulating critical signaling pathways that control cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of many cancers.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival.[1] Many pyrimidine-based compounds, including derivatives of Pyrido[3,2-d]pyrimidine, have been designed to target key kinases within this pathway, such as PI3K.[2][3]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pyrido[3,2-d]pyrimidine derivatives.
JAK-STAT Pathway
The JAK-STAT signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[4][5][6]
Caption: The JAK-STAT signaling pathway, a target for various pyrimidine-based inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for inhibitors.[7][8]
Caption: The EGFR signaling pathway, a common target for pyrimidine-based inhibitors like Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency. Below are detailed methodologies for key assays used in the characterization of pyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Reaction Setup: In each well of the assay plate, add the test compound, the purified kinase, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Caption: The experimental workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins following treatment with an inhibitor.[13][14][15]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors. While the available data is still emerging compared to its more extensively studied Pyrido[2,3-d]pyrimidine isomer, initial findings suggest its potential to target key signaling pathways implicated in cancer. This guide provides a comparative overview of its performance alongside other pyrimidine-based inhibitors, supported by detailed experimental protocols to aid researchers in the evaluation of these and other novel compounds. Further investigation into the structure-activity relationships and target profiles of this compound derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Efficacy of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives as Dual ERK/PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives, with a focus on their role as dual inhibitors of Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K). The dysregulation of the MAPK/ERK and PI3K/Akt signaling pathways is a hallmark of many cancers, making simultaneous inhibition a promising therapeutic strategy to overcome resistance mechanisms.[1][2][3] This document summarizes quantitative data on the inhibitory activities of these compounds, details the experimental protocols for their evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative this compound derivatives against ERK2 and PI3Kα kinases, and their anti-proliferative activity against human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives [2]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| 32a | Pyrido[3,2-d]pyrimidine | ERK2 | >1000 |
| PI3Kα | 247 | ||
| 32d | Pyrido[3,2-d]pyrimidine | ERK2 | 146 |
| PI3Kα | 8.9 | ||
| 24 | Pyrido[2,3-d]pyrimidine | ERK2 | >1000 |
| PI3Kα | >1000 |
IC50: The half-maximal inhibitory concentration.
Table 2: Anti-Proliferative Activity of Pyrido[3,2-d]pyrimidine Derivatives [2]
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 32a | HEC1B | Endometrial Cancer | 1.83 |
| HCT116 | Colon Cancer | 3.56 | |
| 32d | HEC1B | Endometrial Cancer | 0.87 |
| HCT116 | Colon Cancer | 1.54 |
IC50: The half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the this compound derivatives to inhibit the enzymatic activity of ERK2 and PI3Kα.
Materials:
-
Recombinant human ERK2 and PI3Kα enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the respective kinase (ERK2 or PI3Kα) and its specific substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture. A vehicle control (DMSO) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which correlates with kinase activity.
-
The luminescence signal is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HEC1B)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the evaluation of this compound derivatives.
Caption: Dual inhibition of ERK and PI3K signaling pathways by this compound derivatives.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Validation of Pyrido[3,2-d]pyrimidin-4(3H)-one as a Novel Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Pyrido[3,2-d]pyrimidin-4(3H)-one as an anticancer agent. Due to the limited availability of direct in vivo data for this specific molecule, this guide leverages available information on its mechanism of action as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. The performance of this compound is benchmarked against established PI3K/Akt/mTOR inhibitors and standard-of-care chemotherapeutics in relevant preclinical cancer models.
Executive Summary
This compound and its derivatives are emerging as a promising class of anticancer agents.[1] Their therapeutic potential is attributed to the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide presents a comparative analysis of the in vivo efficacy of representative PI3K/Akt/mTOR inhibitors and standard chemotherapies in breast, lung, and colon cancer models, providing a predictive framework for the potential performance of this compound.
Comparative Efficacy of Anticancer Agents: In Vivo Studies
The following tables summarize the in vivo efficacy of selected PI3K/Akt/mTOR inhibitors and standard chemotherapeutic agents in preclinical xenograft models of breast, lung, and colon cancer. This data serves as a benchmark for the anticipated performance of this compound.
Table 1: In Vivo Efficacy of PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| GDC-0941 | Pan-PI3K | Breast Cancer (BT474M1 Xenograft) | Mouse | Not specified | Enhanced antitumor activity in combination with docetaxel.[1] |
| Pan-PI3K | Breast Cancer (MDA-MB-231 Xenograft) | Mouse | 0.5 µM (in vitro treatment prior to transplant) | Minimal tumor inhibition as a single agent.[2] | |
| MK-2206 | Pan-Akt | Lung Cancer (A549 & H157 Xenograft) | Mouse | Not specified | Significantly reduced mean tumor volume in combination with AZD6244.[3] |
| Everolimus | mTOR | Colon Cancer (HT29 & HCT116 Xenograft) | Mouse | 5 mg/kg, daily oral gavage for 10 days | 80% reduction in tumor growth in parental tumors.[4] |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents
| Compound | Mechanism of Action | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Doxorubicin | Topoisomerase II inhibitor | Breast Cancer (4T1 murine model) | BALB/c mice | 3 mg/kg/day, intraperitoneal | Significant decrease in tumor size and weight.[5] |
| Paclitaxel | Microtubule stabilizer | Lung Cancer (NSCLC xenograft) | Mouse | 175 mg/m², 3-hour infusion weekly for 6 weeks | 56% partial response rate. |
| 5-Fluorouracil | Thymidylate synthase inhibitor | Colon Cancer (HCT116 Xenograft) | Nude mice | Not specified | Slower tumor growth rate when combined with TTFields.[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
General Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of anticancer agents in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel
-
Test compound (e.g., this compound)
-
Vehicle control
-
Standard-of-care drug
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound, Comparator drug).
-
Drug Administration: Administer the compounds according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Specific Protocols for Comparator Agents
-
Doxorubicin in Breast Cancer Model: In a 4T1 murine breast cancer model, doxorubicin was administered intraperitoneally at a dose of 3 mg/kg/day.[5]
-
Paclitaxel in Lung Cancer Model: For advanced non-small cell lung cancer, paclitaxel was administered as a 3-hour infusion at a dose of 175 mg/m² weekly for 6 weeks of an 8-week cycle.
-
5-Fluorouracil in Colon Cancer Model: In a study using HCT116 colon cancer xenografts, the specific dosing regimen for 5-fluorouracil was not detailed but was used in combination with Tumor-Treating Fields (TTFields).[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for in vivo validation.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.
In Vivo Anticancer Efficacy Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 6. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Pyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Privileged Heterocyclic Scaffold
The pyrido[3,2-d]pyrimidin-4(3H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Its synthesis has been approached through several methodologies, each with distinct advantages and drawbacks. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into their efficiency, versatility, and reaction conditions. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, whether for small-scale screening or large-scale production.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Starting Materials | Number of Steps (Core Formation) | Overall Yield | Key Features |
| Route 1: Horner-Wadsworth-Emmons Olefination and Photocyclization | 4-Aminopyrimidine-5-carbaldehyde, Phosphonate reagents | 2 | Good to Excellent | High efficiency, modular, allows for diverse substitutions at the C7 position. |
| Route 2: Multi-step Synthesis via Chlorinated Intermediates | Substituted quinoline and pyridine derivatives | Multiple | Moderate | Demonstrates a classical approach to building complex heterocyclic systems, suitable for specific, highly functionalized targets. |
| Route 3: Cyclization of a Thieno[2,3-b]pyridine Precursor | 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | 3+ | Good | Highlights the construction of the pyrimidinone ring on a pre-existing fused heterocyclic system. |
Route 1: Horner-Wadsworth-Emmons Olefination and Photocyclization
An efficient and modular approach to substituted pyrido[3,2-d]pyrimidines has been developed utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a photoisomerization/cyclization sequence. This method offers high yields and the flexibility to introduce a variety of substituents at the 7-position of the target molecule.[1]
Experimental Protocol:
Step 1: Horner-Wadsworth-Emmons Olefination To a solution of 4-aminopyrimidine-5-carbaldehyde in an appropriate solvent (e.g., THF), a phosphonate reagent is added in the presence of a base (e.g., NaH). The reaction mixture is stirred at room temperature until completion, yielding the corresponding Z-olefin intermediate.
Step 2: Photoisomerization and Cyclization The crude Z-olefin is then subjected to photoirradiation (e.g., using a high-pressure mercury lamp) to induce isomerization to the E-olefin, which subsequently undergoes intramolecular cyclization to afford the desired this compound derivative. The product is then purified by column chromatography.
Synthetic Workflow:
Caption: HWE Olefination and Photocyclization Route.
Route 2: Multi-step Synthesis of Seletalisib Analogues
A multi-step synthesis was employed for the preparation of Seletalisib, a selective PI3Kδ inhibitor, which features the pyrido[3,2-d]pyrimidine core.[2][3] This route involves the construction of the pyrimidine ring onto a pre-functionalized pyridine derivative.
Experimental Protocol:
This synthesis involves a sequence of reactions, including nucleophilic aromatic substitution and cyclization, to build the final complex molecule. A key intermediate, a substituted quinoline, is coupled with a functionalized pyrido[3,2-d]pyrimidine moiety. The core pyrido[3,2-d]pyrimidin-4-yl amine is prepared and then coupled with a chiral trifluoroethyl-substituted quinoline derivative.
Synthetic Workflow:
Caption: Multi-step Synthesis of a Seletalisib Analogue.
Route 3: Cyclization of a Thieno[2,3-b]pyridine Precursor
This route demonstrates the formation of the pyrimidinone ring as a final step on a pre-existing heterocyclic system. Starting from a substituted thieno[2,3-b]pyridine, the pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is synthesized.[4] This strategy can be adapted for the synthesis of the parent this compound.
Experimental Protocol:
A solution of the starting 7-amino-9-methyl-4-oxo-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carbonitrile in formamide is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized to afford the desired pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative.
Synthetic Workflow:
Caption: Cyclization of a Thienopyridine Precursor.
Conclusion
The choice of a synthetic route for this compound and its derivatives is contingent upon the desired substitution pattern, scalability, and available starting materials. The Horner-Wadsworth-Emmons olefination and photocyclization route offers an elegant and efficient method for accessing a variety of C7-substituted analogs. The multi-step synthesis, while more complex, is suitable for the preparation of highly specific and complex drug candidates like Seletalisib. Finally, the cyclization of a pre-formed heterocyclic system provides a valuable strategy when building upon existing molecular scaffolds. Researchers and drug development professionals are encouraged to consider these factors when embarking on the synthesis of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
Cross-Reactivity Profiling of Kinase Inhibitors: A Comparative Guide Using the Pyrido[3,2-d]pyrimidin-4(3H)-one Scaffold
Introduction
Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives represent a class of "privileged structures" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. While these compounds can be designed for high affinity towards a specific primary target kinase, assessing their cross-reactivity across the human kinome is a critical step in drug development. Off-target activity can lead to unexpected toxicities or, in some cases, provide beneficial polypharmacology. This guide provides a framework for understanding and presenting the cross-reactivity profiling of such inhibitors, using the well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, AZD4547, as a representative example to illustrate the principles and methodologies. AZD4547 is a potent and selective inhibitor of the FGFR family of tyrosine kinases.[1][2]
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index. The following table summarizes the inhibitory activity of AZD4547 against its primary targets and key off-targets identified through comprehensive kinome screening. This data illustrates the potency on intended targets versus other kinases.
Table 1: Comparative Inhibition Profile of AZD4547
| Target Kinase Family | Target Kinase | IC50 (nM) | Kinase Class | Comments |
| Primary Targets | FGFR1 | 0.2 | Tyrosine Kinase | Potent inhibition of the primary target.[1] |
| FGFR2 | 2.5 | Tyrosine Kinase | High potency against a key member of the target family.[3] | |
| FGFR3 | 1.8 | Tyrosine Kinase | Strong inhibition of another primary target.[3] | |
| Key Off-Targets | VEGFR2 (KDR) | 24 | Tyrosine Kinase | Significant off-target activity on a related tyrosine kinase.[1] |
| FGFR4 | 165 | Tyrosine Kinase | Weaker activity against a member of the same family.[1][4] | |
| IGF1R | 581 | Tyrosine Kinase | Moderate off-target inhibition.[1] | |
| FMS | N/A | Tyrosine Kinase | Identified as an off-target; specific IC50 not consistently reported.[5] | |
| TRKA | N/A | Tyrosine Kinase | Identified as an off-target; specific IC50 not consistently reported.[5] | |
| FLT4 | N/A | Tyrosine Kinase | Identified as an off-target; specific IC50 not consistently reported.[5] | |
| ABL | N/A | Tyrosine Kinase | Identified as an off-target; specific IC50 not consistently reported.[5] | |
| Negligible Activity | ALK, CHK1, EGFR | >1000 | Various | Demonstrates selectivity over these kinases.[1] |
| MAPK1, MEK1 | >1000 | Serine/Threonine Kinase | High degree of selectivity.[1] | |
| p70S6K, PKB, Src | >1000 | Serine/Threonine Kinase | No significant inhibition observed.[1] | |
| Tie2, PI3-Kinase | >1000 | Various | High degree of selectivity.[1] |
N/A: Data not consistently available in public sources, but identified as a hit in panel screens.
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the comparative data.
KINOMEscan® Competition Binding Assay
This assay format is widely used for broad kinome screening to identify inhibitor targets based on competitive displacement of a known ligand.[6][7]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. Quantification is achieved via quantitative PCR (qPCR) of the DNA tag.[8]
-
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed and tagged with a unique DNA identifier.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., AZD4547) is incubated in solution with the DNA-tagged kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower percentage indicates stronger inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.[8]
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a quantitative measure of inhibitor binding in solution.[9][10]
-
Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a loss of FRET signal.[11]
-
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase/Eu-antibody complex, and the tracer at 3-4 times the final desired concentration in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Addition of Kinase/Antibody: Add the kinase/Eu-antibody solution to all wells.
-
Addition of Tracer: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding to reach equilibrium.[12]
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify target engagement within a more physiologically relevant context by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[13][14]
-
Principle: The binding of a small molecule inhibitor stabilizes the target protein's structure, increasing its resistance to heat-induced denaturation. This change in thermal stability is detected by heating cell samples to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[15]
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[15]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein using methods like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.[16]
-
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
Caption: Generalized workflows for KINOMEscan® and CETSA® profiling.
Caption: Simplified signaling pathways of primary (FGFR) and off-target (VEGFR2) kinases.
References
- 1. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 2. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ambitbio.com [ambitbio.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Benchmark of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives Against Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While established inhibitors have demonstrated clinical efficacy, the emergence of drug resistance necessitates the exploration of novel chemical scaffolds. This guide provides a comparative analysis of a promising new class of inhibitors, Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives, benchmarked against clinically established EGFR inhibitors. This objective comparison is supported by in-vitro experimental data to aid researchers in their drug discovery and development endeavors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and established EGFR inhibitors against wild-type and mutant forms of the EGFR kinase, as well as against various non-small cell lung cancer (NSCLC) cell lines.
| Inhibitor Class | Compound | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) | A549 (WT) (IC50, µM) | HCC827 (exon 19 del) (IC50, nM) | NCI-H1975 (L858R/T790M) (IC50, nM) |
| Pyrido[2,3-d] pyrimidin-4(3H)-one Derivative | Compound 8a | 99 | - | 123 | - | 16.2 | - | - |
| Thieno[3,2-d] pyrimidine Derivative | Compound B1 | >1000 | - | - | 13 | >10 | - | 87 |
| 1st Generation EGFR TKI | Gefitinib | - | - | - | - | 18,460 | - | - |
| 1st Generation EGFR TKI | Erlotinib | - | 12 | 71 | - | 6.53 | - | - |
| 2nd Generation EGFR TKI | Afatinib | - | 0.3 | - | - | - | - | 57 |
| 3rd Generation EGFR TKI | Osimertinib | 493.8 | 4 | - | 5-11.44 | - | - | 5 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the in-vitro half-maximal inhibitory concentration (IC50) of a test compound against purified EGFR kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compound and reference inhibitors (e.g., Gefitinib, Osimertinib)
-
DMSO
-
Stop/detection solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Assay Setup: Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Analysis: Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (Cell-Based Assay)
This protocol describes the use of the MTS assay to assess the effect of an EGFR inhibitor on the proliferation of cancer cells dependent on EGFR signaling.[1]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, NCI-H1975)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and reference inhibitors
-
MTS reagent
-
96-well plates
-
Multichannel pipettes
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the medium containing the test compound or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Western Blotting for EGFR Phosphorylation
This protocol is used to verify the efficacy of inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.
Materials:
-
EGFR-dependent cancer cell line
-
Cell culture medium
-
Test compound and reference inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and, if necessary, serum-starve overnight. Treat cells with the test compound for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody against p-EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect with ECL substrate and capture the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to normalize the p-EGFR signal.
-
Data Analysis: Perform densitometry to quantify band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for EGFR Inhibitor Evaluation
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Binding Mode of Pyrido[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide Based on Docking Studies
A comprehensive analysis of computational docking studies provides crucial insights into the binding mechanism of Pyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives, which are of significant interest in drug discovery due to their diverse biological activities. This guide offers a comparative overview of the binding modes of various pyridopyrimidine isomers, supported by experimental data and detailed methodologies, to elucidate the probable binding interactions of the this compound scaffold.
While specific, in-depth docking studies exclusively focused on the this compound core are limited in publicly available literature, a comparative analysis of its isomers—Pyrido[2,3-d]pyrimidines and Pyrido[3,4-d]pyrimidines—can provide a robust framework for understanding its potential binding modes. These related scaffolds have been extensively studied as inhibitors of various protein kinases and other enzymes, offering valuable insights into the key interactions that drive their biological activity.
Comparative Analysis of Binding Interactions
The binding affinity and mode of interaction of pyridopyrimidine derivatives are largely dictated by the orientation of the nitrogen atoms in the fused ring system, which influences the formation of hydrogen bonds and other non-covalent interactions with the target protein.
| Scaffold | Target Protein(s) | Key Interacting Residues | Observed Interactions | Reference |
| Pyrido[2,3-d]pyrimidine | VEGFR-2, HER-2, PIM-1 Kinase, EGFR | Cys, Glu, Asp, Leu, Val | Hydrogen bonds with the hinge region of kinases, hydrophobic interactions within the ATP-binding pocket. | [1][2][3] |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly, Lys, Ile, Val, Met | Hydrogen bonds with the hinge region (e.g., Gly605 in Mps1), hydrophobic interactions.[4] | [4] |
| Pyrido[4,3-d]pyrimidine | KRAS-G12D | Asp, Gly | Hydrogen bonds with key residues in the binding pocket. | [5] |
| Pyrido[3,2-d]pyrimidine | PI3Kδ, TLR8 | Not explicitly detailed in search results | Generally act as kinase inhibitors, suggesting interaction with the ATP-binding site. | [6] |
Based on the analysis of related isomers, the this compound scaffold likely interacts with the hinge region of protein kinases through hydrogen bonding, a critical interaction for kinase inhibition. The pyrimidine portion of the molecule, with its hydrogen bond donors and acceptors, is well-suited for this type of interaction. The pyridine ring and any substituents on the core structure would then extend into the hydrophobic pocket of the ATP-binding site, contributing to the overall binding affinity and selectivity.
Experimental Protocols: A Typical Molecular Docking Workflow
The confirmation of the binding mode of a small molecule like this compound typically involves a multi-step computational and experimental approach.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB) or through homology modeling. The ligand, this compound or its derivative, is built and optimized using molecular modeling software.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and orientation of the ligand within the protein's active site. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Selection: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy and one that forms key interactions with the active site residues, as validated by existing structure-activity relationship (SAR) data.
-
Molecular Dynamics (MD) Simulation: To further validate the stability of the predicted binding mode, MD simulations can be performed. This involves simulating the dynamic behavior of the protein-ligand complex over time to ensure the interactions are maintained.
Visualizing the Process and Interactions
To better understand the workflow and the nature of the binding interactions, the following diagrams are provided.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pyrido[3,2-d]pyrimidin-4(3H)-one
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Pyrido[3,2-d]pyrimidin-4(3H)-one, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous compounds, this substance should be treated as hazardous.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4]
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[3]
Hazard Classification and Data Summary
The following table summarizes the potential hazards of this compound based on the profiles of similar heterocyclic nitrogen compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | May cause skin irritation.[3] | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation.[3] | Wear eye protection. |
| Flammability | May be a flammable solid.[5] | Keep away from heat, sparks, and open flames. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Waste Identification and Classification:
-
Treat all solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper) as hazardous waste.[1][5]
-
Solutions containing this compound should also be classified as hazardous liquid waste.
2. Waste Segregation:
-
Solid Waste: Collect solid waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Pyridine-based compounds can be incompatible with strong oxidizing agents and acids.[7]
3. Waste Containment and Labeling:
-
Use a container that is in good condition and has a secure lid.
-
The container must be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the primary hazards (e.g., "Toxic," "Flammable Solid").
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[4]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
The ultimate disposal method, typically incineration for pyridine-containing waste, will be managed by a licensed hazardous waste disposal company.[1]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic, with the label defaced.[3]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and operational processes for the proper disposal of this compound.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
